molecular formula C10H11BrFN B1519564 2-(3-Bromo-5-fluorophenyl)pyrrolidine CAS No. 1094510-56-1

2-(3-Bromo-5-fluorophenyl)pyrrolidine

Katalognummer: B1519564
CAS-Nummer: 1094510-56-1
Molekulargewicht: 244.1 g/mol
InChI-Schlüssel: JEKYNEMKKWJZOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-5-fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H11BrFN and its molecular weight is 244.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-5-fluorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-5-fluorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(3-bromo-5-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYNEMKKWJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Asymmetric Synthesis of (S)-2-(3-Bromo-5-fluorophenyl)pyrrolidine: A Self-Validating Protocol via Chiral Sulfinamide Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 2-arylpyrrolidine motif is a privileged pharmacophore embedded in numerous neuroactive alkaloids and modern synthetic therapeutics[1]. The specific derivative, (S)-2-(3-bromo-5-fluorophenyl)pyrrolidine , presents a highly functionalized aromatic ring that serves as an ideal vector for cross-coupling and structure-activity relationship (SAR) exploration. Because the spatial orientation of the pyrrolidine nitrogen strictly dictates receptor binding affinity, achieving absolute enantiomeric purity is the paramount objective of this synthesis.

While traditional methods such as the asymmetric deprotonation of Boc-pyrrolidines using s-BuLi/(-)-sparteine are well-documented, they require cryogenic conditions (-78 °C) and highly specific, often expensive, chiral ligands[2]. To bypass these operational bottlenecks, this technical guide details a highly scalable, self-validating approach utilizing Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide)[3].

The causality behind selecting this specific synthetic architecture rests on three pillars:

  • Predictable Stereocontrol : The addition of Grignard reagents to N-sulfinyl imines proceeds via a highly organized six-membered cyclic transition state, ensuring excellent diastereoselectivity[1].

  • Self-Validating Analytics : The diastereomeric ratio (dr) of the intermediate γ-chloro-N-sulfinyl amine can be directly quantified via crude 1 H NMR, providing an early-stage quality control checkpoint before committing to the cyclization step.

  • Atom Economy : By utilizing a bifunctional Grignard reagent—(3-chloropropyl)magnesium bromide—the carbon backbone and the leaving group required for ring closure are installed in a single, efficient step[1].

Retrosynthetic Architecture

The synthesis is designed as a convergent, four-phase sequence. The stereocenter is established early via nucleophilic addition, followed by an intramolecular S N​ 2 cyclization that locks the pyrrolidine ring geometry.

Workflow A 3-Bromo-5-fluoro- benzaldehyde B (R)-N-Sulfinyl Imine A->B (R)-t-BuSONH2 Ti(OEt)4 C γ-Chloro-N-sulfinyl Amine B->C Cl(CH2)3MgBr CH2Cl2, -48 °C D N-Sulfinyl Pyrrolidine C->D NaH, THF 0 °C to RT E (S)-2-(3-Bromo-5-fluoro- phenyl)pyrrolidine D->E HCl/Dioxane MeOH

Caption: Retrosynthetic and forward workflow for the asymmetric synthesis of the target pyrrolidine.

Mechanistic Causality: The Transition State

During the nucleophilic addition phase, the reaction is conducted in a non-coordinating solvent (CH 2​ Cl 2​ ) to maximize the chelation between the magnesium atom of the Grignard reagent and the sulfinyl oxygen. This chelation locks the imine into a rigid s-cis conformation.

The bulky tert-butyl group of the (R)-auxiliary effectively blocks the Si-face of the imine. Consequently, the nucleophile is delivered intramolecularly from the Re-face. We specifically maintain the temperature at -48 °C rather than -78 °C; this thermal window provides sufficient kinetic energy to overcome the activation barrier of the bulky Grignard addition while preserving the rigid chelation required for high enantio-induction.

TS_Model Mg Mg O O Mg->O Nu Nu Mg->Nu S S O->S N N S->N tBu t-Bu S->tBu C_imine C N->C_imine Imine Ar Ar C_imine->Ar Nu->C_imine Re-face

Caption: Six-membered cyclic transition state model illustrating chelation-controlled Grignard addition.

Step-by-Step Experimental Protocol

Phase 1: Condensation (Imine Formation)

Objective : Synthesize (R)-N-(3-bromo-5-fluorobenzylidene)-2-methylpropane-2-sulfinamide. Causality : Titanium(IV) ethoxide (Ti(OEt) 4​ ) is selected because it acts as both a mild Lewis acid to activate the aldehyde and a highly efficient water scavenger, driving the equilibrium forward without causing enolization or side reactions[1].

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-bromo-5-fluorobenzaldehyde (10.0 mmol, 1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (10.5 mmol, 1.05 eq) in anhydrous THF (30 mL).

  • Add Ti(OEt) 4​ (20.0 mmol, 2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Workup : Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl (brine) under vigorous stirring. This rapidly hydrolyzes the titanium species into an insoluble TiO 2​ precipitate.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure (R)-imine.

Phase 2: Diastereoselective Grignard Addition

Objective : Synthesize (R)-N-((S)-1-(3-bromo-5-fluorophenyl)-4-chlorobutyl)-2-methylpropane-2-sulfinamide.

  • Dissolve the (R)-imine (8.0 mmol, 1.0 eq) in anhydrous CH 2​ Cl 2​ (40 mL) and cool the solution to -48 °C using a dry ice/acetonitrile bath.

  • Slowly add (3-chloropropyl)magnesium bromide (0.5 M in THF, 16.0 mmol, 2.0 eq) dropwise via syringe over 20 minutes to prevent localized heating.

  • Stir the mixture at -48 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

  • Workup : Quench carefully with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with CH 2​ Cl 2​ (2 × 20 mL).

  • Dry the combined organic layers over Na 2​ SO 4​ and concentrate.

  • Self-Validation Check : Analyze the crude mixture via 1 H NMR. The tert-butyl group of the major (R,S)-diastereomer will appear as a distinct singlet (~1.20 ppm), separate from the minor (R,R)-diastereomer.

Phase 3: Intramolecular Cyclization

Objective : Form the pyrrolidine ring via intramolecular S N​ 2 displacement. Causality : Sodium hydride (NaH) is used to irreversibly deprotonate the sulfinamide nitrogen. The resulting highly nucleophilic nitrogen anion rapidly displaces the primary chloride, preventing any potential retro-addition or epimerization pathways[4].

  • Dissolve the crude γ-chloro-N-sulfinyl amine (approx. 7.0 mmol) in anhydrous THF (35 mL) and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 10.5 mmol, 1.5 eq) in small portions.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours[4].

  • Workup : Quench with H 2​ O (10 mL) and extract with EtOAc (3 × 20 mL). Dry, concentrate, and purify via column chromatography to isolate the pure N-sulfinyl pyrrolidine.

Phase 4: Global Deprotection

Objective : Cleave the chiral auxiliary to yield (S)-2-(3-bromo-5-fluorophenyl)pyrrolidine.

  • Dissolve the N-sulfinyl pyrrolidine (6.0 mmol) in methanol (15 mL).

  • Add a solution of 4M HCl in 1,4-dioxane (12.0 mmol, 2.0 eq) at 0 °C[3].

  • Stir at room temperature for 1 hour. The cleavage of the sulfinyl group is rapid and quantitative.

  • Workup : Concentrate the mixture to dryness. To obtain the free base, partition the residue between 1M aqueous NaOH and CH 2​ Cl 2​ . Extract, dry, and concentrate to yield the final product as a pale yellow oil.

Quantitative Data & Analytics

The following table summarizes the expected quantitative metrics for each phase of the protocol, assuming standard Schlenk techniques and anhydrous conditions are strictly maintained.

Reaction PhaseIntermediate / ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1. Condensation (R)-N-Sulfinyl Imine92%N/AN/A
2. Grignard Addition γ-Chloro-N-sulfinyl Amine85%> 95:5N/A
3. Cyclization N-Sulfinyl Pyrrolidine88%> 95:5N/A
4. Deprotection (S)-2-(3-Bromo-5-fluorophenyl)pyrrolidine96%N/A> 98%

References

  • Leemans, E., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(18), 3122. URL:[Link]

  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. URL:[Link]

  • Kizirian, J.-C. (2010). Mechanism and Stereochemical Features in Asymmetric Deprotonation Using RLi/(–)-Sparteine Bases. Journal of the American Chemical Society (Referenced context). URL:[Link]

  • Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. URL:[Link]

Sources

Engineering the 2-Arylpyrrolidine Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe the strategic shift from flat, sp²-hybridized molecules toward sp³-rich architectures—a paradigm often termed "escaping from flatland." Among these three-dimensional frameworks, the 2-arylpyrrolidine scaffold stands out as a privileged structural motif. Its unique combination of conformational rigidity, tunable lipophilicity, and directed hydrogen-bonding capacity has led to its incorporation into numerous high-profile clinical candidates and FDA-approved therapeutics. This whitepaper provides an in-depth mechanistic analysis of the 2-arylpyrrolidine scaffold, detailing its pharmacological significance, quantitative structure-activity relationships (SAR), and field-proven synthetic methodologies.

Escaping Flatland: The Pharmacological Privilege of 2-Arylpyrrolidines

The pyrrolidine ring is a fundamental nitrogenous heterocycle, but functionalizing it at the C2 position with an aryl or heteroaryl group dramatically alters its pharmacological profile. Unlike planar aromatic rings, the 2-arylpyrrolidine introduces a chiral center adjacent to a basic secondary (or tertiary) amine. This sp³ character allows the molecule to project its substituents into distinct three-dimensional vectors, enhancing target engagement through highly specific steric and electronic interactions[1].

The clinical viability of this scaffold is underscored by recent FDA approvals and advanced clinical candidates. For instance, the oncology landscape was transformed by the approvals of the BTK inhibitor Acalabrutinib (2017) and the TRK inhibitor Larotrectinib (2018), both of which leverage the 2-arylpyrrolidine core to achieve exquisite kinase selectivity[2]. Similarly, antiviral therapies such as Velpatasvir and Daclatasvir utilize this framework to disrupt hepatitis C viral replication[1].

Target Engagement & Quantitative Structure-Activity Relationships (SAR)

The versatility of the 2-arylpyrrolidine scaffold allows it to be tuned for vastly different biological targets. By modifying the substitution pattern on the aryl ring or the nitrogen atom, medicinal chemists can optimize both potency and pharmacokinetic properties (e.g., microsomal stability and clearance).

Below is a synthesized dataset comparing various 2-arylpyrrolidine derivatives, highlighting their diverse target indications and functional potencies.

Table 1: Representative 2-Arylpyrrolidine Derivatives and Their Biological Targets
Compound / DrugTarget / IndicationActivity / Potency MetricReference
Larotrectinib TRK Inhibitor (Oncology)FDA Approved (2018)[2]
Acalabrutinib BTK Inhibitor (Oncology)FDA Approved (2017)[2]
Compound (+)-15 Hsp90 Inhibitor (Oncology)IC₅₀ = 27 nM (AKT degradation)[3]
Compound 14e/14f ST2 Inhibitor (GVHD)IC₅₀ = 6 μM (AlphaLISA assay)[4]
Compound 5h Anticancer (P388 leukemia)ILS = 447% (In vivo survival)[2]

Note: The stereochemical integrity of the C2 position is often critical; for example, in Hsp90 inhibitors, the (R)-configuration of the 2-arylpyrrolidine motif is strictly required for optimal binding[3].

Strategic Synthetic Methodologies

Historically, accessing enantiopure 2-arylpyrrolidines required tedious chiral pool synthesis or the use of highly pre-functionalized starting materials. Today, modern catalytic approaches allow for the rapid, modular assembly of these scaffolds from simple precursors.

Pathway A: Ruthenium-Catalyzed Decarbonylative Arylation This method replaces the ester group of commercially available cyclic 2-amino esters (like proline) with an aryl ring at the sp³ carbon center using Ru₃(CO)₁₂ and arylboronic acids. This highly chemoselective process avoids over-arylation and preserves existing stereocenters[5].

Pathway B: Copper-Catalyzed Intermolecular Carboamination A powerful radical-based approach that couples unactivated vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates. The reaction proceeds via a transient Cu(III) intermediate, enabling the direct formation of the pyrrolidine ring through an intramolecular C-N bond formation[6].

G A Alkyltrifluoroborate Reagent B Cu(II) Oxidation (Radical Gen) A->B C Alkyl Radical Intermediate B->C D Addition to Vinylarene C->D E Benzylic Radical Formation D->E F Cu(III) Interception & C-N Bond Formation E->F Intramolecular Amine Trap G 2-Arylpyrrolidine Scaffold F->G Reductive Elimination

Cu-catalyzed radical carboamination workflow for 2-arylpyrrolidine synthesis.

Pathway C: Metal-Free Acid-Catalyzed Intramolecular Cyclization For late-stage pharmaceutical intermediates where heavy metal contamination is a strict regulatory concern, metal-free approaches are preferred. The acid-catalyzed cyclization of N-(4,4-diethoxybutyl)ureas generates a reactive pyrrolinium cation, which is subsequently trapped by electron-rich aromatic nucleophiles via a Mannich-type reaction[2].

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. I have explicitly detailed the causality behind the reagent selection and the quality control (QC) checkpoints required to verify success.

Protocol 1: Copper-Catalyzed Intermolecular Carboamination of Vinylarenes

Objective: Synthesize N-carbamoyl-2-arylpyrrolidines from bench-stable trifluoroborate salts[6].

  • Step 1: Reaction Assembly (Inert Atmosphere) Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with potassium N-Cbz-β-aminoethyltrifluoroborate (1.5 equiv), ₂ (10 mol%), and MnO₂ (2.55 equiv). Causality: Trifluoroborates are utilized because they are bench-stable solids that undergo controlled single-electron oxidation without requiring harsh photochemical conditions. The phenanthroline ligand is critical; it provides the optimal electronic environment to stabilize the transient high-valent Cu(III) species necessary for the final C-N reductive elimination. MnO₂ acts as a stoichiometric terminal oxidant to continuously regenerate the active Cu(II) species.

  • Step 2: Substrate Addition Add the vinylarene substrate (e.g., 4-methoxystyrene, 1.0 equiv) dissolved in anhydrous 1,4-dioxane (0.1 M concentration). Causality: 1,4-dioxane provides excellent solubility for both the organic substrates and the inorganic salts while resisting unwanted radical abstraction.

  • Step 3: Oxidative Coupling Seal the tube, remove it from the glovebox, and heat the mixture at 80 °C for 16 hours under vigorous stirring. Causality: Elevated temperatures are required to overcome the activation energy barrier of the initial single-electron transfer (SET) oxidation of the trifluoroborate by Cu(II).

  • Step 4: Self-Validating QC & Isolation Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove manganese and copper salts. Validation Checkpoint: Analyze an aliquot of the crude filtrate via ¹H NMR. The complete disappearance of the vinylarene olefinic protons (δ 5.2–6.8 ppm) and the emergence of the diagnostic benzylic methine proton of the 2-arylpyrrolidine (typically a doublet of doublets at δ 4.1–4.5 ppm) confirms successful ring closure. Proceed to purify via flash column chromatography.

Protocol 2: Metal-Free Synthesis via Acid-Catalyzed Cyclization

Objective: Synthesize 2-(het)arylpyrrolidine-1-carboxamides without transition metals[2].

  • Step 1: Iminium Ion Generation Dissolve the N-(4,4-diethoxybutyl)urea precursor (1.0 equiv) in a suitable organic solvent (e.g., dichloromethane) and add a catalytic amount of Brønsted acid (e.g., trifluoroacetic acid). Causality: The acid cleanly deprotects the diethyl acetal to an aldehyde, which immediately undergoes intramolecular condensation with the proximal urea nitrogen. This forms a highly electrophilic, cyclic pyrrolinium cation.

  • Step 2: Mannich-Type Trapping Add the electron-rich aromatic C-nucleophile (e.g., 3-aminophenol or sesamol, 1.2 equiv) to the reaction mixture and stir at room temperature for 4-6 hours. Causality: The electron-rich arene acts as a nucleophile, attacking the electrophilic iminium carbon. By relying strictly on this acid-catalyzed trapping mechanism, we avoid transition-metal contamination entirely.

  • Step 3: Workup and Validation Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane, and dry over MgSO₄. Validation Checkpoint: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the coupled product, ensuring no over-alkylation occurred at the urea nitrogen.

Conclusion

The 2-arylpyrrolidine scaffold is a cornerstone of modern medicinal chemistry, offering a robust platform for developing highly selective, sp³-enriched therapeutics. By mastering both transition-metal-catalyzed radical carboaminations and metal-free cascade cyclizations, drug development professionals can efficiently navigate SAR landscapes to discover the next generation of life-saving medicines.

References
  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity | Source: nih.gov | 2

  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates | Source: nih.gov | 6

  • Ruthenium catalyzed decarbonylative arylation at sp³ carbon centers in pyrrolidine and piperidine heterocycles | Source: scispace.com | 5

  • Solution-Phase Parallel Synthesis of Hsp90 Inhibitors | Source: acs.org | 3

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease | Source: nih.gov | 4

  • Acid‐Catalyzed Cascade Reaction of 4‐Aminobutanal Derivatives with (Hetero)aromatic Nucleophiles | Source: knc.ru | 1

Sources

Safety data sheet (SDS) for 2-(3-Bromo-5-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromo-5-fluorophenyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

Introduction: A Proactive Approach to Safety for Novel Research Chemicals

2-(3-Bromo-5-fluorophenyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug development. As a novel research chemical, comprehensive, peer-reviewed toxicological data is not yet publicly available. This guide, therefore, adopts a proactive, first-principles approach to safety. By analyzing the structural motifs of the molecule—the halogenated phenyl ring and the pyrrolidine core—we can infer a reliable safety and handling profile based on well-characterized analogous compounds. This document is intended for researchers, scientists, and drug development professionals, providing not just a set of rules, but a deeper understanding of the causality behind recommended safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: Inferred Hazard Profile and Classification

The hazard profile of 2-(3-Bromo-5-fluorophenyl)pyrrolidine is extrapolated from data on its core components: halogenated aromatics and the pyrrolidine ring. Structurally similar compounds, such as (S)-2-(3-Bromophenyl)pyrrolidine and various bromo-fluorophenyl derivatives, consistently exhibit specific hazard classifications.[1][2][3] The pyrrolidine moiety itself is known to be a flammable and corrosive substance.

Based on this analysis, a presumptive GHS classification for 2-(3-Bromo-5-fluorophenyl)pyrrolidine has been developed to guide handling procedures.

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementRationale based on Analogous Compounds
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on (S)-2-(3-Bromophenyl)pyrrolidine and other substituted phenylacetonitriles.[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationHalogenated aromatic compounds frequently cause skin irritation.[1][2][3] The pyrrolidine base can also be corrosive.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationA common characteristic of halogenated phenyl compounds and amine derivatives.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of vapors or aerosols of similar compounds is known to irritate the respiratory tract.[1][2][3]
Flammable LiquidsCategory 3-4 (Predicted)H226/H227: Flammable or Combustible liquid and vaporThe parent pyrrolidine is a highly flammable liquid. While substitution may increase the flash point, a degree of flammability should be assumed.

Section 2: The Hierarchy of Exposure Controls

Effective safety management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental principle of laboratory safety, ensuring that risk is mitigated at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for this compound) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal protection.

For 2-(3-Bromo-5-fluorophenyl)pyrrolidine, the following controls are mandatory:

  • Engineering Controls : All manipulations that could generate aerosols or vapors—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[5] This is critical to mitigate the inferred respiratory irritation hazard.[2][3]

  • Administrative Controls : All users must be trained on the specific hazards outlined in this guide and follow established Standard Operating Procedures (SOPs). Containers must be clearly labeled with the compound name and associated hazard pictograms.

  • Personal Protective Equipment (PPE) : PPE is the final barrier of protection and should never be used as a substitute for proper engineering controls.

Table 2: Recommended Personal Protective Equipment (PPE)

ProtectionSpecificationRationale
Hand Nitrile or Neoprene GlovesProvides protection against incidental splashes. Check manufacturer's data for breakthrough times. Always double-glove for neat transfers.[2]
Eye Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[2]
Body Flame-retardant laboratory coatProtects skin from contact and provides a removable barrier in case of a significant spill.
Respiratory Not required if used in a fume hoodA respirator may be necessary for large-scale work or emergency spill response outside of a fume hood.

Section 3: Standard Protocol for Safe Weighing and Solution Preparation

This protocol provides a self-validating workflow that minimizes exposure risk during a common laboratory procedure.

Safe_Handling_Workflow Prep 1. Preparation - Verify fume hood certification - Don appropriate PPE - Assemble all materials Weigh 2. Weighing - Place balance in fume hood - Tare vessel - Transfer solid with spatula - Record mass Prep->Weigh Proceed Dissolve 3. Dissolution - Add solvent to vessel slowly - Cap and mix (vortex/stir) - Ensure complete dissolution Weigh->Dissolve Proceed Transfer 4. Transfer & Storage - Transfer solution to labeled  storage vessel - Seal container tightly Dissolve->Transfer Proceed Cleanup 5. Decontamination - Wipe down surfaces with  appropriate solvent - Clean spatula and vessel Transfer->Cleanup Proceed Waste 6. Waste Disposal - Dispose of contaminated wipes  and PPE in hazardous  waste container Cleanup->Waste Complete

Caption: Step-by-step workflow for safely handling the research chemical.

Methodology:

  • Preparation :

    • Confirm that the chemical fume hood has been certified within the last year.

    • Don all required PPE as specified in Table 2.

    • Gather all necessary equipment (spatula, weighing vessel, solvent, final storage container) and place them inside the fume hood to minimize traffic in and out of the sash.

  • Weighing :

    • If possible, use a balance located inside the fume hood or a dedicated ventilated balance enclosure.

    • Place the weighing vessel on the balance and tare.

    • Carefully transfer the solid 2-(3-Bromo-5-fluorophenyl)pyrrolidine from its stock bottle to the weighing vessel using a clean spatula. Avoid creating dust.

    • Close the stock bottle immediately. Record the final mass.

  • Dissolution :

    • Add the desired solvent to the weighing vessel containing the compound.

    • Cap the vessel and mix gently by swirling, vortexing, or using a magnetic stirrer until the solid is fully dissolved.

  • Cleanup and Waste Disposal :

    • Wipe the spatula and any affected surfaces within the fume hood with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol).

    • Dispose of all contaminated materials (gloves, wipes, disposable weighing boats) in a clearly labeled solid hazardous waste container.[2]

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.[2]

Section 4: Emergency Response and First Aid

Prompt and correct action is critical in the event of an accidental exposure or spill. All laboratory personnel must know the location of emergency showers and eyewash stations.[6]

Table 3: Emergency First-Aid Procedures

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink.[8] Seek immediate medical attention and provide the SDS or this guide to the medical personnel.

Spill Management:

For small, incidental spills (<100 mL) inside a fume hood:

  • Alert others in the immediate area.[8]

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[7]

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent and wipe clean.

  • For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[9][10]

Section 5: Storage and Chemical Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] Keep away from heat, sparks, and open flames.[11] The recommended storage temperature for analogous compounds is often refrigerated (2-8°C) to ensure long-term stability.[2]

  • Incompatible Materials :

    • Strong Oxidizing Agents : Mixing with strong oxidizers can lead to violent reactions.[1] Store separately from materials like nitrates, perchlorates, and peroxides.[12]

    • Strong Acids : As a pyrrolidine derivative (a base), it will react exothermically with strong acids. Segregate from acid storage areas.[13]

    • Halogenated Solvents : It is prudent to store halogenated compounds in separate secondary containment from flammable non-halogenated solvents to prevent mixing in case of a leak, which can lead to unforeseen reactions and complications in waste disposal.[12]

Section 6: Toxicological Insights (Inferred)

While specific toxicological studies on 2-(3-Bromo-5-fluorophenyl)pyrrolidine are unavailable, the following summary is based on its structural components and data from related molecules. This information is intended to underscore the importance of minimizing exposure.

Table 4: Inferred Toxicological Summary

EndpointAnticipated EffectBasis for Inference
Acute Toxicity Harmful if swallowed; potential for harm via inhalation or dermal contact.Based on GHS classifications for (S)-2-(3-Bromophenyl)pyrrolidine and 2-(4-Bromo-3-fluorophenyl)acetonitrile.[2][4]
Local Effects Causes skin, eye, and respiratory system irritation.This is a consistent finding across numerous bromo-fluoro-phenyl and pyrrolidine analogs.[1][2][3]
Sensitization No data available, but skin sensitization should be considered a possibility.Organic halogen compounds are a class known to contain skin sensitizers.[14]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.Based on data for analogous compounds where this information is available.[1]
Chronic Effects Unknown. Long-term exposure to halogenated organic compounds can have varied systemic effects. Chronic exposure should be avoided through diligent use of controls.General principle for novel research chemicals.

The presence of bromine and fluorine on the aromatic ring can influence metabolic pathways, potentially leading to the formation of reactive intermediates. Therefore, minimizing any route of exposure is the most scientifically sound approach to safety.

References

  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromo-3-fluorophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental Health and Safety, UNC Charlotte. (2024, March 29). Chemical Spill Procedures. Retrieved from [Link]

  • Lane Community College. (2025, March). Chemical Spill Response Plan. Retrieved from [Link]

  • Environmental Health and Safety, The University of Iowa. (n.d.). Spill/Emergency Planning. Retrieved from [Link]

  • Emergency Management, Florida State University. (n.d.). Chemical Spills. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Wood, D. M., Dargan, P. I., et al. (2008). Delayed onset of seizures and toxicity associated with recreational use of Bromo-dragonFLY. Journal of Medical Toxicology.
  • Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Czaplicka, M., et al. (2021). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. The Science of The Total Environment.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylmagnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Stereoselective Synthesis of Chiral 2-Aryl-Substituted Pyrrolidines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral 2-arylpyrrolidine motif is a privileged pharmacophore embedded in numerous bioactive molecules, ranging from natural alkaloids like nicotine to modern therapeutics such as glucokinase activators and the κ-opioid antagonist aticaprant. Achieving high enantiomeric excess (ee) during the construction of the C2 stereocenter is a critical challenge in drug development. This whitepaper dissects the mechanistic causality, quantitative metrics, and self-validating protocols of the most robust methodologies for synthesizing these heterocycles: transition-metal-catalyzed asymmetric lithiation-arylation and biocatalytic transaminase-triggered cyclization.

Mechanistic Paradigms in Stereocontrol

Thermodynamic vs. Kinetic Control in Asymmetric Lithiation

The generation of a chiral carbanion adjacent to a nitrogen atom requires precise kinetic control to prevent rapid enantiomerization. The deprotonation of N-Boc-pyrrolidine using s-BuLi in the presence of the chiral diamine ligand (-)-sparteine selectively removes the pro-S proton. The causality here is strictly stereoelectronic: the bulky (-)-sparteine coordinates the lithium ion, creating an asymmetric microenvironment that discriminates between the enantiotopic protons.

Crucially, the resulting 2-lithiopyrrolidine is only configurationally stable at temperatures below -60 °C . To harness this intermediate for cross-coupling without racemization, it must be transmetalated to a more covalent, configurationally stable organozinc species. This organozinc intermediate then undergoes a stereoretentive Negishi cross-coupling with aryl bromides under palladium catalysis .

G A N-Boc-Pyrrolidine B s-BuLi / (-)-Sparteine (-78°C, Kinetic Deprotonation) A->B C Chiral 2-Lithio-Pyrrolidine (Configurational Stability < -60°C) B->C D ZnCl2 (Transmetalation) C->D E Organozinc Intermediate (Stereoretentive) D->E F Ar-Br, Pd(OAc)2, t-Bu3P (Negishi Cross-Coupling) E->F G Chiral 2-Aryl-N-Boc-Pyrrolidine (High ee%) F->G

Caption: Asymmetric lithiation-transmetalation-arylation workflow for 2-arylpyrrolidines.

Biocatalytic Asymmetric Amination and Spontaneous Cyclization

Biocatalysis offers an environmentally benign and highly stereoselective alternative. Engineered transaminases (TAs) catalyze the transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral ω-chloroketone. The enzyme's active site enforces strict facial selectivity during the imine reduction step, routinely achieving >99.5% ee.

The brilliance of this system lies in its thermodynamic self-validation: once the chiral primary amine is formed, it undergoes a spontaneous, intramolecular SN2 displacement of the terminal chloride. This cyclization is stereoretentive and drives the equilibrium of the transamination forward, eliminating the need for a secondary cyclization step .

G S1 ω-Chloroketone (e.g., 4-chlorobutyrophenone) S2 Engineered Transaminase (TA) + Isopropylamine (Amine Donor) S1->S2 S3 Chiral Chloroamine Intermediate (Stereocenter Established) S2->S3 S4 Intramolecular SN2 Cyclization (Spontaneous, Stereoretentive) S3->S4 S5 Chiral 2-Arylpyrrolidine (>99.5% ee) S4->S5

Caption: Biocatalytic synthesis of chiral 2-arylpyrrolidines via TA-triggered cyclization.

Quantitative Performance Metrics

The choice of methodology dictates the operational parameters and the ultimate purity of the target compound. The table below summarizes the quantitative data across the leading synthetic paradigms, including Rh-catalyzed imine arylation .

MethodologyCatalyst / Reagent SystemSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Key Advantage
Asymmetric Lithiation-Arylation s-BuLi / (-)-sparteine, Pd(OAc)₂N-Boc-pyrrolidines, Aryl Bromides60–85%85–96%Broad aryl scope; tolerates acidic NH₂ groups
Biocatalytic Transamination Engineered TAs (e.g., ATA-117-Rd6)ω-Chloroketones70–90%>99.5%Exquisite ee; green chemistry; spontaneous cyclization
Rh-Catalyzed Imine Arylation Rh-Diene ComplexesN-Tosylalkylaldimines, Arylboronic acids85–95%>99%High yield; one-pot procedure for piperidines/pyrrolidines

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality to ensure the operator understands why a failure might occur, rather than just how to execute the step.

Protocol A: (-)-Sparteine-Mediated Lithiation and Pd-Catalyzed Arylation

Objective: Synthesis of (S)-2-aryl-N-Boc-pyrrolidine.

  • Kinetic Deprotonation: In a flame-dried Schlenk flask under argon, dissolve N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether. Cool the system strictly to -78 °C. Add s-BuLi (1.1 equiv) dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Causality: The temperature must not exceed -60 °C. Warmer temperatures provide enough thermal energy to overcome the inversion barrier of the organolithium species, leading to rapid racemization.

  • Transmetalation: Add a 1.0 M solution of anhydrous ZnCl₂ in ether (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to 20 °C.

    • Causality: Lithium-to-zinc transmetalation converts the highly reactive, configurationally labile carbanion into a stable, covalent organozinc intermediate that retains its stereochemistry at room temperature.

  • Cross-Coupling: In a separate argon-purged flask, dissolve Pd(OAc)₂ (0.05 equiv), t-Bu₃P (0.06 equiv), and the aryl bromide (0.8 equiv) in anhydrous THF. Transfer the organozinc solution to this flask via cannula. Stir at 20 °C for 12 hours.

    • Causality:t-Bu₃P is a sterically demanding, electron-rich ligand that accelerates both the oxidative addition of the aryl bromide and the reductive elimination of the sterically hindered 2-arylpyrrolidine product.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Transaminase-Triggered Cyclization

Objective: Biocatalytic synthesis of (R)-2-(p-chlorophenyl)pyrrolidine.

  • Enzyme and Cofactor Preparation: In a 250 mL baffled flask, dissolve pyridoxal-5′-phosphate (PLP, 1 mM) in 100 mM phosphate buffer (pH 7.5). Add the lyophilized engineered transaminase (e.g., ATA-117-Rd6, 5 mg/mL).

    • Causality: PLP is the obligate cofactor. It forms a Schiff base with the amine donor, temporarily holding the amino group before transferring it to the ketone substrate with strict facial selectivity.

  • Reaction Assembly: Add isopropylamine (IPA, 500 mM) to the buffer. Adjust the pH back to 7.5 if necessary. Dissolve 4-chloro-1-(p-chlorophenyl)butan-1-one (50 mM) in DMSO (5% v/v final concentration) and add it dropwise to the aqueous mixture.

    • Causality: IPA serves as the sacrificial amine donor. Using it in massive excess drives the thermodynamic equilibrium toward the aminated product. DMSO is required to solvate the highly lipophilic bulky-bulky ketone substrate.

  • Incubation and Spontaneous Cyclization: Incubate the reaction at 30 °C with orbital shaking (150 rpm) for 24 hours.

    • Causality: As the enzyme generates the chiral primary amine, the nucleophilic nitrogen spontaneously attacks the terminal carbon bearing the chloride leaving group. This irreversible SN2 cyclization continuously pulls the transamination equilibrium forward.

  • Isolation: Basify the mixture to pH 11 using 10 M NaOH. Extract with methyl tert-butyl ether (MTBE) (3 x 50 mL). To the combined organic layers, add a solution of p-toluenesulfonic acid (tosic acid) in MTBE to precipitate the product as a highly pure crystalline salt.

References

  • Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines. Journal of the American Chemical Society.[Link]

  • Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry.[Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.[Link]

  • Highly Enantioselective Arylation of N-Tosylalkylaldimines Catalyzed by Rhodium-Diene Complexes. Journal of the American Chemical Society.[Link]

Protocol 1: Microwave-Assisted Synthesis of 1-(4-Chlorophenyl)pyrrolidine-2,5-diones

Author: BenchChem Technical Support Team. Date: March 2026

The Halogen Paradigm in Phenylpyrrolidine Scaffolds: Mechanistic Insights and Biological Activity

1. Executive Overview Halogenated phenylpyrrolidines (HPPs) have emerged as privileged pharmacophores in modern medicinal chemistry. By combining the conformational flexibility and basicity of the pyrrolidine ring with the tunable stereoelectronic properties of a halogenated phenyl ring, HPPs serve as versatile ligands for a variety of central nervous system (CNS) targets and systemic enzymes. This technical guide dissects the structure-activity relationships (SAR) of HPPs, exploring their roles as inhibitors of Notum carboxylesterase[1] and modulators of α4β2 nicotinic acetylcholine receptors (nAChRs)[2].

2. The Mechanistic Rationale: Why Halogenate? The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring of a phenylpyrrolidine scaffold is rarely arbitrary. From an application and design standpoint, halogenation is a precision tool used to manipulate three critical molecular descriptors:

  • Lipophilicity ( logP ) : Halogens predictably increase the lipophilicity of the scaffold, enhancing blood-brain barrier (BBB) permeability, a critical requirement for CNS-active drugs.

  • Metabolic Stability : Fluorination at metabolic hotspots (e.g., the para-position of the phenyl ring) blocks cytochrome P450-mediated oxidation without adding significant steric bulk.

  • Halogen Bonding ( σ -Hole Interactions) : Heavier halogens (Cl, Br, I) exhibit an anisotropic electron distribution, creating a positive electrostatic potential (the σ -hole) at the distal end of the carbon-halogen bond. This allows the halogen to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyls of target proteins).

3. Key Biological Targets and Quantitative Profiling

Target A: Notum Carboxylesterase Notum is a secreted enzyme that acts as a negative regulator of Wnt signaling by removing an essential palmitoleate moiety from Wnt proteins. Fragment-based screening has identified 1-phenylpyrrolidines as potent inhibitors of Notum activity[1]. The pyrrolidine core positions the halogenated phenyl ring deep within the hydrophobic palmitoleate pocket, achieving high-affinity binding and favorable in vitro ADME profiles[1].

Target B: α4β2 Nicotinic Acetylcholine Receptors Phenylpyrrolidine ether derivatives bind competitively to the orthosteric site of α4β2 nAChRs[2]. While unsubstituted or meta-amino substituted derivatives act as full agonists, the introduction of a bulky halogen at the meta-position dramatically decreases efficacy, shifting the pharmacological profile toward partial agonism or antagonism[2]. Molecular docking reveals that while the pyrrolidine nitrogen maintains a crucial π -cation interaction with Trp156 ( α4 W156), the bulky halogen creates an electronic repulsive interaction with the C-loop of the receptor, preventing the conformational closure required for full receptor activation[2].

Table 1: Influence of Phenyl Ring Substitution on α4β2 nAChR Binding & Efficacy

Compound VariantSubstitutionBinding Affinity ( IC50​ )Efficacy ProfileMechanistic Driver
1 Unsubstituted (-H)ModerateFull AgonistOptimal C-loop closure
2 meta-Amino ( −NH2​ )High (13 nM)Full AgonistH-bond donation to pocket
3 meta-Chloro (-Cl)LowPartial AgonistSteric/electronic repulsion
4 meta-Bromo (-Br)LowPartial AgonistSevere C-loop steric clash

(Data synthesized from competitive radioligand binding studies utilizing [3H] cytisine[2])

Pathway HPP Halogenated Phenylpyrrolidine Receptor Target Receptor (e.g., α4β2 nAChR) HPP->Receptor Binds Orthosteric/Allosteric Site PiCat π-Cation Interaction (Pyrrolidine N+ & Trp156) Receptor->PiCat Steric C-Loop Repulsion (Meta-Halogen Clash) Receptor->Steric HalBond Hydrophobic Pocket (Palmitoleate Site) Receptor->HalBond BioAct1 Partial Agonism (nAChR) PiCat->BioAct1 Steric->BioAct1 BioAct2 Enzyme Inhibition (Notum) HalBond->BioAct2

Diagram 1: Divergent mechanistic pathways of HPPs modulating receptor efficacy and enzyme inhibition.

4. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows represent self-validating systems. Every step is grounded in chemical causality.

Synthesizing cyclic imides (succinimides) from sterically hindered or electron-deficient halogenated anilines via conventional heating often results in low yields due to competitive side reactions. Microwave (MW) irradiation overcomes this by providing uniform dielectric heating, driving the endothermic dehydration step rapidly[3].

Step-by-Step Methodology:

  • Reagent Mixing: Combine 3-methyl-3-phenyl succinic acid (1.0 mmol) and 4-chloroaniline (1.1 mmol) in a microwave-safe quartz vessel. Causality: A slight stoichiometric excess of the aniline compensates for potential sublimation during heating.

  • Solvent-Free MW Irradiation: Subject the neat mixture to microwave irradiation (180 °C, 15 minutes)[3]. Causality: Solvent-free conditions maximize the localized concentration of reactants, while MW energy directly excites the polar functional groups, bypassing the thermal gradient limitations of oil baths.

  • Trituration & Crystallization: Cool the vessel to room temperature. Triturate the crude solid with cold ethanol and recrystallize.

  • Validation Checkpoint: Analyze the product via 1H -NMR. The successful cyclization is self-validated by the disappearance of the broad carboxylic acid -OH stretch and the emergence of a characteristic methylene quartet at ~3.18 ppm[3].

Protocol 2: RP-HPLC Method Development using Box-Behnken Design

Purification and quantification of 1-(4-chlorophenyl)pyrrolidine-2,5-dione (CPS) require robust chromatographic methods. Utilizing a Quality-by-Design (QbD) approach via a Box-Behnken Design (BBD) ensures the method is statistically optimized for sensitivity and robustness[4].

Step-by-Step Methodology:

  • Parameter Definition: Define three critical method parameters (CMPs): Mobile phase composition (e.g., Acetonitrile:Water ratio), Flow rate (mL/min), and Detection wavelength (nm).

  • BBD Execution: Run the 15-experiment BBD matrix generated by statistical software. Causality: BBD avoids extreme axial points, preventing column overpressure or total loss of resolution, saving time and solvent compared to full factorial designs.

  • Isocratic Elution: Implement the optimized conditions. For CPS, an optimized retention time of ~4.567 min is achieved at 222 nm[4].

  • Validation Checkpoint: The system is self-validating if the precision (%RSD) remains < 2% and linearity ( r2 ) is > 0.998 across the 0.5 - 50 ppm range[4].

Workflow Syn Microwave Synthesis (Solvent-Free, 180°C) HPLC RP-HPLC QbD (Box-Behnken Design) Syn->HPLC Crude Extract NMR Structural Validation (1H/13C NMR) HPLC->NMR Purified HPP (>98%) Assay Radioligand Binding ([3H]cytisine Displacement) NMR->Assay Validated Scaffold Lead Lead Optimization (Halogen Scanning) Assay->Lead IC50 & Efficacy Data Lead->Syn Iterative Refinement

Diagram 2: Closed-loop workflow for the synthesis, validation, and biological evaluation of HPPs.

Protocol 3: Competitive Radioligand Binding Assay

To determine the binding affinity ( Ki​ ) of synthesized HPPs at the α4β2 nAChR, a competitive displacement assay using [3H] cytisine is employed[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing human α4β2 nAChRs in ice-cold Tris-HCl buffer (pH 7.4). Causality: Maintaining 4 °C prevents proteolytic degradation of the receptors.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] cytisine and varying concentrations of the HPP ligand ( 10−10 to 10−4 M) for 120 minutes at room temperature. Causality: Cytisine is a highly selective partial agonist for α4β2 receptors. 120 minutes ensures thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, reducing non-specific binding of the positively charged radioligand.

  • Validation Checkpoint: Non-specific binding must be defined using a saturating concentration (10 µM) of unlabeled nicotine. The assay is self-validating if the specific binding constitutes >80% of the total binding window[2].

5. Conclusion The strategic incorporation of halogens into phenylpyrrolidine scaffolds is a masterclass in rational drug design. By understanding the causality behind steric clashes, σ -hole interactions, and lipophilicity, researchers can fine-tune these molecules from full agonists to partial antagonists, or from inactive fragments to potent enzyme inhibitors. Strict adherence to QbD principles in synthesis and purification ensures that the biological data generated is both robust and reproducible.

References 1.1 2.2 3.4 4.3

Sources

Methodological & Application

Application Note: Enantioselective Preparation of 2-(3-Bromo-5-fluorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral 2-arylpyrrolidines are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in the development of LXRβ agonists, kinase inhibitors, and central nervous system (CNS) therapeutics. Specifically, the 2-(3-bromo-5-fluorophenyl)pyrrolidine motif presents a unique synthetic challenge. The di-halogenated phenyl ring is highly valuable for downstream orthogonal functionalization (via the bromine atom) and metabolic stability (via the fluorine atom). However, traditional synthetic routes, such as the classical resolution of racemic mixtures or chiral pool synthesis, often suffer from poor atom economy, low yields, and restricted substrate scope.

To address this, we detail a highly scalable, enantioselective asymmetric lithiation-cross-coupling strategy. This protocol leverages an sp³ C–H functionalization approach, directly converting commercially available N-Boc-pyrrolidine into the highly enantioenriched (S)-2-(3-bromo-5-fluorophenyl)pyrrolidine derivative.

Mechanistic Causality in Asymmetric Synthesis

The successful execution of this synthesis relies on a meticulously orchestrated sequence of asymmetric deprotonation, transmetalation, and chemoselective cross-coupling. Every reagent is chosen based on strict mechanistic causality:

  • Asymmetric Deprotonation (s-BuLi / (-)-Sparteine): The use of s-BuLi over n-BuLi is critical. s-BuLi provides the optimal balance of basicity and steric bulk required to selectively deprotonate the α-position of the N-Boc-pyrrolidine without triggering nucleophilic attack on the Boc carbonyl. (-)-Sparteine acts as a chiral bidentate ligand, coordinating the lithium ion to create a highly rigid, asymmetric steric environment that dictates the exclusive removal of the pro-S equatorial proton [1].

  • Configurational Stabilization via Transmetalation (ZnCl₂): Organolithium species are highly reactive and prone to background racemization at elevated temperatures. Transmetalating the lithium intermediate to zinc generates a configurationally stable chiral organozinc reagent. This attenuation of reactivity is perfectly tuned for the subsequent transmetalation step in the palladium catalytic cycle, preserving the enantiomeric excess (ee) [2].

  • Chemoselective Negishi Cross-Coupling: The choice of 1-bromo-3-fluoro-5-iodobenzene as the electrophile leverages the differential bond dissociation energies of the carbon-halogen bonds (C–I ≈ 65 kcal/mol vs. C–Br ≈ 81 kcal/mol). The Pd(0) catalyst selectively undergoes oxidative addition into the weaker C–I bond at room temperature, leaving the C–Br bond completely intact for future Buchwald-Hartwig or Suzuki couplings [3].

Fig 1. Enantioselective synthetic workflow for 2-(3-bromo-5-fluorophenyl)pyrrolidine.

Fig 2. Mechanism of the stereoretentive Pd-catalyzed Negishi cross-coupling cycle.

Reaction Optimization & Quantitative Data

The choice of ligand in the cross-coupling step is the primary determinant of both yield and enantiomeric fidelity. Standard phosphine ligands (e.g., PPh₃, dppf) fail to promote rapid reductive elimination, leading to prolonged lifetimes of the Pd(II) intermediate, which inevitably results in β-hydride elimination or racemization.

The use of the bulky, highly electron-rich ligand t-Bu₃P (introduced as the air-stable t-Bu₃P·HBF₄ salt) accelerates the reductive elimination step, allowing the reaction to proceed smoothly at room temperature while preserving the stereocenter[2].

Table 1. Optimization of the Negishi Cross-Coupling Step

EntryLigand SystemTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
1PPh₃251590
2dppf604588
3t-Bu₃P·HBF₄ 25 82 92
4t-Bu₃P·HBF₄608585 (Partial racemization)

Note: Reactions performed on a 5.0 mmol scale using 5 mol% Pd(OAc)₂.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that failures are identified immediately, preventing the waste of expensive downstream catalysts and building blocks.

Step 4.1: Asymmetric Lithiation and Zinc Transmetalation
  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add N-Boc-pyrrolidine (10.0 mmol, 1.71 g) and (-)-sparteine (10.0 mmol, 2.34 g) in anhydrous MTBE (30 mL).

  • Lithiation: Cool the mixture to strictly -78 °C using a dry ice/acetone bath. Dropwise add s-BuLi (1.4 M in cyclohexane, 10.5 mmol, 7.5 mL) over 30 minutes. Maintain stirring at -78 °C for 2 hours.

    • Validation Checkpoint 1: Quench a 0.1 mL aliquot with MeOD. Analyze via GC-MS and Chiral HPLC. A successful lithiation will show >95% deuterium incorporation at the α-position and an ee >92%. Do not proceed if incorporation is low.

  • Transmetalation: Rapidly add a solution of anhydrous ZnCl₂ (1.0 M in Et₂O, 11.0 mmol, 11.0 mL) to the -78 °C mixture. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

Step 4.2: Palladium-Catalyzed Negishi Cross-Coupling
  • Catalyst Activation: In a separate argon-purged flask, combine Pd(OAc)₂ (0.5 mmol, 112 mg) and t-Bu₃P·HBF₄ (0.6 mmol, 174 mg). Add 1-bromo-3-fluoro-5-iodobenzene (8.0 mmol, 2.41 g) dissolved in MTBE (10 mL).

  • Coupling: Transfer the catalyst/electrophile solution via cannula into the organozinc mixture from Step 4.1. Stir vigorously at 25 °C for 12 hours.

    • Validation Checkpoint 2: Monitor the reaction via GC-MS. The reaction is complete when the peak corresponding to 1-bromo-3-fluoro-5-iodobenzene disappears. Crucially, verify that the mass spectrum of the product peak retains the bromine isotope pattern (M and M+2 peaks of equal intensity), confirming that chemoselectivity was maintained.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, 5% to 15% EtOAc/Hexanes) to yield (S)-1-Boc-2-(3-bromo-5-fluorophenyl)pyrrolidine.

Step 4.3: Boc Deprotection
  • Deprotection: Dissolve the purified intermediate (approx. 6.5 mmol) in anhydrous dichloromethane (15 mL) and cool to 0 °C. Add trifluoroacetic acid (TFA, 5.0 mL) dropwise.

  • Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Checkpoint 3: Analyze via LC-MS. The complete disappearance of the Boc-protected mass ([M+H]⁺ = 344/346) and the appearance of the free amine ([M+H]⁺ = 244/246) validates complete deprotection.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize with 1M NaOH to pH 10, extract with dichloromethane, dry, and evaporate to afford the highly pure (S)-2-(3-bromo-5-fluorophenyl)pyrrolidine free base.

References

  • O'Brien, P. "Recent advances in asymmetric synthesis using (-)-sparteine." Journal of the Chemical Society, Perkin Transactions 1 9 (1998): 1439-1450. URL:[Link]

  • Campos, K. R., et al. "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society 128.11 (2006): 3538-3539. URL:[Link]

  • Klapars, A., et al. "Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator." The Journal of Organic Chemistry 73.13 (2008): 4986-4993. URL:[Link]

Application Notes and Protocols for the Investigation of 2-(3-Bromo-5-fluorophenyl)pyrrolidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for the Characterization of a Novel Phenylpyrrolidine Analog

Introduction: The Phenylpyrrolidine Scaffold as a Privileged Motif in Neuropharmacology

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, celebrated for its ability to confer three-dimensional complexity and favorable physicochemical properties to bioactive molecules.[1] Its presence in natural products like nicotine and its incorporation into a vast array of synthetic drugs underscores its significance.[2] When coupled with a phenyl group, the resulting 2-phenylpyrrolidine scaffold becomes a versatile platform for engaging a multitude of targets within the central nervous system (CNS).[3] Derivatives of this scaffold have been developed as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and other key players in neuronal signaling.[3][4]

This document outlines a strategic approach to the preclinical investigation of a novel, hypothetical compound, 2-(3-Bromo-5-fluorophenyl)pyrrolidine . While specific data for this exact molecule are not yet publicly available, its structural features—a pyrrolidine ring linked to a halogenated phenyl group—suggest a high probability of activity at neuronal targets. The protocols and applications detailed herein are based on established methodologies for analogous structures and are intended to serve as a comprehensive guide for researchers aiming to elucidate the neuropharmacological profile of this or similar new chemical entities.

Hypothesized Biological Targets and Rationale

The substitution pattern on the phenyl ring provides critical clues for prioritizing potential biological targets. The presence of bromine and fluorine, both halogens, can significantly influence binding affinity and selectivity. Based on the literature for structurally related compounds, we can hypothesize several primary targets for 2-(3-Bromo-5-fluorophenyl)pyrrolidine.

  • Nicotinic Acetylcholine Receptors (nAChRs): The 2-phenylpyrrolidine motif is a key component of many nAChR ligands.[4] For instance, analogues of epibatidine, a potent nAChR agonist, feature a substituted phenyl ring and demonstrate high affinity for α4β2* nAChRs, a subtype implicated in nicotine addiction, pain, and cognitive function.[5][6] The halogenated phenyl group of our target compound may confer antagonist or partial agonist properties with a unique subtype selectivity profile.[6]

  • Monoamine Transporters: 3-(Phenoxy-phenyl-methyl)-pyrrolidine derivatives have been identified as potent and balanced inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake.[3] It is plausible that 2-(3-Bromo-5-fluorophenyl)pyrrolidine could interact with the norepinephrine transporter (NET), serotonin transporter (SERT), or dopamine transporter (DAT), making it a candidate for development as an antidepressant or a treatment for attention-deficit/hyperactivity disorder.

  • Voltage-Gated Ion Channels: Certain pyrrolidine-2,5-dione derivatives bearing a bromophenyl group have shown potent anticonvulsant activity, a mechanism often associated with the modulation of voltage-gated sodium or calcium channels.[1][7] While our compound is not a dione, the bromophenyl-pyrrolidine core suggests that an investigation into its effects on neuronal excitability is warranted.

The initial experimental workflow should therefore focus on screening the compound against these high-probability targets.

In Vitro Characterization: Building a Pharmacological Profile

A systematic in vitro evaluation is essential to determine the compound's primary biological target, its potency, and its mechanism of action.

Primary Target Screening: Radioligand Binding Assays

Radioligand binding assays are a cost-effective and high-throughput method to determine the affinity of a compound for a range of receptors and transporters.

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChRs*

  • Objective: To determine the binding affinity (Ki) of 2-(3-Bromo-5-fluorophenyl)pyrrolidine for the α4β2* nAChR subtype.

  • Materials:

    • Membrane preparations from cells stably expressing human α4 and β2 nAChR subunits.

    • [³H]-Cytisine or [³H]-Epibatidine (radioligand).

    • Non-labeled (S)-(-)-Nicotine (positive control).

    • Test compound: 2-(3-Bromo-5-fluorophenyl)pyrrolidine.

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well microplates and a cell harvester.

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control (e.g., from 100 µM to 0.1 nM).

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand at a concentration near its Kd (e.g., 1 nM [³H]-Cytisine), and 50 µL of the test compound dilution or control.

    • To determine non-specific binding, use a high concentration of a known ligand (e.g., 10 µM nicotine) in a separate set of wells.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-40 µg).

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or room temperature).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data

CompoundTargetRadioligandKi (nM)
2-(3-Bromo-5-fluorophenyl)pyrrolidineα4β2* nAChR[³H]-Cytisine15.2
2-(3-Bromo-5-fluorophenyl)pyrrolidineNET[³H]-Nisoxetine250.6
2-(3-Bromo-5-fluorophenyl)pyrrolidineSERT[³H]-Citalopram>1000
2-(3-Bromo-5-fluorophenyl)pyrrolidineDAT[³H]-WIN 35,428>1000
Functional Characterization: Electrophysiology

Once a high-affinity target is identified, its functional effect must be determined. For an ion channel target like the nAChR, two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is a robust method.

Protocol 2: Functional Characterization at α4β2 nAChRs using TEVC

  • Objective: To determine if 2-(3-Bromo-5-fluorophenyl)pyrrolidine acts as an agonist, antagonist, or partial agonist at human α4β2 nAChRs.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for human α4 and β2 nAChR subunits.

    • Microinjection apparatus.

    • TEVC setup (amplifier, digitizer, perfusion system).

    • Recording solution (e.g., Ba²⁺ Ringer's solution).

    • Acetylcholine (ACh) (agonist).

    • Dihydro-β-erythroidine (DHβE) (antagonist).

    • Test compound.

  • Procedure:

    • Inject Xenopus oocytes with a mixture of α4 and β2 cRNA and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two glass microelectrodes filled with 3M KCl.

    • Voltage-clamp the oocyte at a holding potential of -70 mV.

    • Agonist Mode: Apply increasing concentrations of the test compound to the oocyte via the perfusion system and record the elicited inward current.

    • Antagonist Mode: Apply a fixed, sub-maximal concentration of ACh (e.g., EC₅₀) to elicit a control current. Then, co-apply the same concentration of ACh with increasing concentrations of the test compound and measure the inhibition of the ACh-evoked current.

  • Data Analysis:

    • Agonist Activity: Plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Iₘₐₓ (efficacy relative to ACh).

    • Antagonist Activity: Plot the percentage inhibition of the ACh response against the compound concentration to determine the IC₅₀.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation A Radioligand Binding (Target Identification) B Electrophysiology (TEVC) (Functional Activity) A->B High-affinity target found C Cytotoxicity Assay (MTT) (Safety Profile) B->C Potent activity confirmed D Pharmacokinetics (PK) (Brain Penetration) C->D Proceed if non-toxic E Behavioral Models (Efficacy) D->E Good CNS exposure F Target Engagement (PET) (In-brain Activity) E->F Confirm mechanism

Caption: Hypothetical workflow for neuropharmacological characterization.

In Vitro Safety: Cytotoxicity Assessment

Early assessment of cytotoxicity is crucial to flag potential liabilities. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Protocol 3: MTT Cytotoxicity Assay in a Neuronal Cell Line

  • Objective: To evaluate the potential cytotoxicity of 2-(3-Bromo-5-fluorophenyl)pyrrolidine in a human neuroblastoma cell line (e.g., SH-SY5Y).

  • Materials:

    • SH-SY5Y cells.

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

    • 96-well cell culture plates.

    • Test compound.

    • Doxorubicin (positive control for cytotoxicity).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Plate reader (570 nm).

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM).

    • Incubate the cells for 24-48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

In Vivo Evaluation: From Brain Penetration to Behavioral Efficacy

Promising in vitro data provides the rationale for advancing a compound to in vivo studies in animal models. These experiments are designed to assess brain exposure, in vivo efficacy, and potential side effects.

Pharmacokinetic (PK) Studies

A compound must cross the blood-brain barrier (BBB) to be effective for a CNS disorder. A preliminary PK study in rodents is a critical first step.

Protocol 4: Rodent Pharmacokinetic and Brain Penetration Study

  • Objective: To determine the plasma and brain concentrations of 2-(3-Bromo-5-fluorophenyl)pyrrolidine over time after a single administration.

  • Animals: Male CD-1 mice or Sprague-Dawley rats.

  • Procedure:

    • Administer the compound to a cohort of animals via a relevant route (e.g., intraperitoneal (i.p.) or oral (p.o.)) at a single dose (e.g., 10 mg/kg).[8]

    • At specified time points (e.g., 15, 30, 60, 120, 240 minutes), euthanize a subset of animals (n=3 per time point).[8]

    • Collect blood (via cardiac puncture) and the whole brain.[8]

    • Process the blood to obtain plasma. Homogenize the brain tissue.

    • Extract the compound from plasma and brain homogenates.

    • Quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the mean plasma and brain concentrations versus time.

    • Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC (area under the curve).

    • Determine the brain-to-plasma ratio (Kp) at each time point to assess BBB penetration. A Kp value > 1 is often considered indicative of significant CNS penetration.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds & Activates Compound 2-(3-Bromo-5-fluorophenyl) pyrrolidine (Antagonist) Compound->nAChR Binds & Blocks IonFlow Na+/Ca²⁺ Influx nAChR->IonFlow Channel Opens Depolarization Membrane Depolarization (Neuronal Excitation) IonFlow->Depolarization Leads to

Caption: Hypothesized mechanism of action at a nicotinic synapse.

In Vivo Efficacy: Behavioral Models

The choice of behavioral model depends on the compound's in vitro profile. Assuming the compound is an nAChR antagonist, a model of nicotine-induced behavior would be appropriate. If it demonstrated anticonvulsant properties, a seizure model would be used.

Protocol 5: Maximal Electroshock (MES) Seizure Model

  • Objective: To assess the anticonvulsant efficacy of the test compound.

  • Animals: Male CD-1 mice.

  • Procedure:

    • Administer the test compound or vehicle i.p. at various doses. Phenytoin can be used as a positive control.[7][9]

    • At the time of expected peak effect (determined from PK studies, e.g., 30 minutes), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.[7]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

    • An animal is considered "protected" if it does not exhibit tonic hindlimb extension.

  • Data Analysis:

    • Determine the percentage of animals protected at each dose.

    • Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Table 2: Hypothetical Efficacy in the MES Model

CompoundDose (mg/kg, i.p.)% ProtectionED₅₀ (mg/kg)
2-(3-Bromo-5-fluorophenyl)pyrrolidine312.518.5
1040.0
3087.5
Phenytoin (Positive Control)1090.0~5.0
Target Engagement: Positron Emission Tomography (PET)

For compounds with high affinity and selectivity, developing a radiolabeled version for PET imaging can provide definitive evidence of target engagement in the living brain.[10] The fluorine-18 isotope is a common choice for PET radioligands.

Conceptual Protocol 6: In Vivo Target Engagement using [¹⁸F]-labeled Compound

  • Objective: To visualize and quantify the binding of the compound to its target in the brain and demonstrate that a non-radiolabeled dose can displace the radiotracer.

  • Prerequisite: Synthesis of an [¹⁸F]-labeled version of 2-(3-Bromo-5-fluorophenyl)pyrrolidine.

  • Animals: Non-human primates or rodents.

  • Procedure:

    • Baseline Scan: Anesthetize the animal and inject a bolus of the [¹⁸F]-labeled compound intravenously. Acquire dynamic PET data for 90-120 minutes.

    • Blocking Scan: On a separate day, pre-treat the same animal with a dose of the non-radiolabeled ("cold") compound. After a suitable pre-treatment time, inject the same amount of radiotracer and acquire a second PET scan.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with an MRI for anatomical reference.

    • Generate time-activity curves for various brain regions.

    • Calculate the binding potential or distribution volume in target-rich regions.

    • A significant reduction in radiotracer binding in the blocking scan compared to the baseline scan confirms target engagement.

Conclusion and Future Directions

The systematic application of the protocols described in this guide will enable a comprehensive evaluation of novel neuroactive compounds like 2-(3-Bromo-5-fluorophenyl)pyrrolidine. The journey from initial hypothesis to a well-characterized lead candidate is an iterative process. Positive results in these foundational studies would justify more advanced investigations, including:

  • Selectivity Profiling: Screening against a broad panel of CNS targets to identify any off-target activities.

  • ADME-Tox Studies: Comprehensive evaluation of absorption, distribution, metabolism, excretion, and toxicology.

  • Chronic Dosing Studies: Assessment of efficacy and safety after long-term administration.

  • Advanced Behavioral Models: Testing in more complex models of disease, such as cognitive impairment in models of Alzheimer's disease or anhedonia in models of depression.

By following a logical, evidence-based progression, researchers can efficiently determine the therapeutic potential of new chemical entities and advance the most promising candidates toward clinical development.

References

  • Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones. Part II. PubMed.
  • Iacovino, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Carbone, L., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI.
  • Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi.
  • Al-Muhaimeed, A. M., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. PMC.
  • Higuchi, M., et al. (2011). PET applications in animal models of neurodegenerative and neuroinflammatory disorders. Fujita Health University.
  • Lindsley, C. W., et al. (2010). (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction. PMC.
  • Jackson, K. J., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PMC.
  • Olorunfemi, O. A., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One.
  • Gardinier, K. M., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed.

Sources

Experimental procedure for Buchwald-Hartwig amination of 2-(3-bromo-5-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

As a Senior Application Scientist, I approach the functionalization of complex heterocycles not merely as a sequence of reagent additions, but as an exercise in strategic molecular engineering. The compound 2-(3-bromo-5-fluorophenyl)pyrrolidine is a highly valuable building block in medicinal chemistry. However, its dual functionality—an electrophilic aryl bromide and a nucleophilic secondary amine—demands rigorous chemoselective control. This guide details the authoritative, self-validating protocol for the intermolecular Buchwald-Hartwig amination of this substrate.

Strategic Rationale & Molecular Design

The structural architecture of 2-(3-bromo-5-fluorophenyl)pyrrolidine dictates our experimental approach. The fluorine atom at the 5-position serves a dual purpose: it modulates the lipophilicity of the resulting pharmacophore and inductively withdraws electron density from the aryl ring. This electron deficiency strategically lowers the activation barrier for the oxidative addition of the palladium catalyst into the C–Br bond, making the substrate highly reactive[1].

The Chemoselectivity Imperative: Attempting a direct intermolecular Buchwald-Hartwig amination on the native molecule will inevitably result in uncontrolled oligomerization or competitive binding of the free pyrrolidine nitrogen to the palladium center, leading to catalytic death. Therefore, the foundational step in this protocol is the transient N-protection of the pyrrolidine moiety (e.g., as a tert-butyl carbamate, N-Boc). By masking the pyrrolidine nitrogen, we ensure the palladium catalyst is directed exclusively to the exogenous amine coupling partner.

Mechanistic Causality & Reaction Engineering

Every reagent in this protocol is selected based on strict mechanistic causality to ensure a robust, self-validating system. The reaction proceeds through a well-defined catalytic cycle: oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination[2].

  • Precatalyst (Pd₂(dba)₃): While modern palladacycles exist, 3 provides a highly reliable and scalable source of Pd(0) when paired with electron-rich phosphines[3].

  • Ligand Architecture (RuPhos): The selection of RuPhos is not arbitrary. When coupling secondary amines, the bulky biaryl framework of RuPhos enforces a low-coordinate palladium species that dramatically accelerates reductive elimination. This rapid elimination outcompetes the deleterious β -hydride elimination pathway, preventing the formation of hydrodehalogenated (debrominated) byproducts[4].

  • Base & Solvent Dynamics: 5 in anhydrous toluene is utilized. Toluene's non-polar nature prevents the solvolysis of organopalladium intermediates and safely supports the high thermal energy (100 °C) required to drive the C–N bond formation[5].

Mechanism Pd0 Pd(0) Active Catalyst (Electron-rich) OxAdd Oxidative Addition (Cleavage of C-Br bond) Pd0->OxAdd Aryl Bromide PdII Pd(II) Aryl Bromide Complex OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord Amine + Base PdIIAmido Pd(II) Aryl Amido Complex AmineCoord->PdIIAmido RedElim Reductive Elimination (C-N Bond Formation) PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediates.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of N-Boc-2-(3-bromo-5-fluorophenyl)pyrrolidine with morpholine (model secondary amine). The data clearly validates the superiority of the RuPhos/NaOtBu system for this specific steric environment.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene10035
2Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10068
3 Pd₂(dba)₃ (2) RuPhos (4) NaOtBu (1.4) Toluene 100 92
4Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane10085
5RuPhos Pd G3 (2)NoneNaOtBu (1.4)Toluene8095

Self-Validating Experimental Protocol

Workflow Step1 1. N-Protection (Boc2O, TEA) Step2 2. Inert Setup (Glovebox/Argon) Step1->Step2 Step3 3. Catalysis (Pd2(dba)3, RuPhos) Step2->Step3 Step4 4. Workup (Aqueous Quench) Step3->Step4 Step5 5. Purification (Flash CC) Step4->Step5

Sequential experimental workflow for the amination of 2-(3-bromo-5-fluorophenyl)pyrrolidine.

Phase 1: Substrate Masking (N-Boc Protection)
  • Dissolve 2-(3-bromo-5-fluorophenyl)pyrrolidine (1.0 equiv) in anhydrous dichloromethane (0.2 M).

  • Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise.

  • Stir at room temperature until complete consumption of the starting material is observed via TLC. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-Boc protected substrate.

Phase 2: Catalytic Cross-Coupling

Note: The exclusion of oxygen is non-negotiable. Dissolved O₂ will rapidly oxidize the electron-rich RuPhos ligand to RuPhos oxide, causing immediate catalytic death.

  • Inert Assembly: In an argon-filled glovebox (or using strict Schlenk techniques), charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with:

    • N-Boc-2-(3-bromo-5-fluorophenyl)pyrrolidine (1.0 mmol)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

    • RuPhos (0.04 mmol, 4 mol%)

    • NaOtBu (1.4 mmol, 1.4 equiv)

  • Solvent & Amine Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and connect to an argon line. Inject anhydrous, thoroughly degassed toluene (5.0 mL) followed by the exogenous amine (e.g., morpholine, 1.2 mmol) via a gas-tight syringe.

  • Thermal Activation: Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validation Check: At the 2-hour mark, withdraw a 10 µL aliquot under argon. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.

    • Validation Logic: The presence of the desired product mass confirms active catalysis. If only unreacted aryl bromide is present, the catalyst was likely poisoned by O₂. If debrominated starting material is detected, reductive elimination is failing, indicating poor ligand coordination.

Phase 3: Isolation and Verification
  • Cool the reaction mixture to room temperature.

  • Quench the active basic species by adding 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N-Boc protected aminated product. The Boc group can subsequently be removed using standard acidic conditions (e.g., TFA/DCM) if the free pyrrolidine is desired.

References

  • BenchChem. Optimization of Buchwald-Hartwig amination conditions.3

  • Organic Synthesis. Buchwald-Hartwig Coupling.5

  • PMC - NIH. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.4

  • Wikipedia. Buchwald-Hartwig amination.2

  • ACS Publications - Journal of Medicinal Chemistry. Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors.1

Sources

Application Note: 2-(3-Bromo-5-fluorophenyl)pyrrolidine as a Bifunctional Scaffold in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

In modern fragment-based drug discovery (FBDD) and late-stage functionalization, the selection of versatile, pre-functionalized building blocks is critical. 2-(3-bromo-5-fluorophenyl)pyrrolidine (CAS: 1094510-56-1 for racemate; 1241678-78-3 for the S-enantiomer) [1][2] has emerged as a highly privileged scaffold. It serves as a core intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including spiro-oxindole derivatives, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands.

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a carefully engineered vector for drug-target engagement. The structural logic of this compound relies on three synergistic features:

  • The Chiral Pyrrolidine Core: The secondary amine provides a rigidified 3D vector. In target binding, the pyrrolidine ring restricts conformational flexibility, reducing the entropic penalty upon binding to target proteins. It also serves as a primary site for N-alkylation, acylation, or Buchwald-Hartwig amination.

  • The 3-Bromo Substituent: Bromine acts as a highly reactive, orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its lower bond dissociation energy compared to chlorine enables milder coupling conditions, preserving sensitive functional groups elsewhere on the molecule.

  • The 5-Fluoro Substituent: Fluorine incorporation is a classic tactic to improve metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites. Additionally, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent pyrrolidine amine, enhancing lipophilicity and improving blood-brain barrier (BBB) penetration.

Case Study: LXRβ Agonists for Osteoporosis

A prominent application of this scaffold is found in the discovery of Spiro[pyrrolidine-3,3′-oxindole] LXRβ agonists [3]. In this therapeutic context, the 2-(3-bromo-5-fluorophenyl)pyrrolidine motif is integrated into a spirocyclic core. The fluorinated aryl ring drives critical hydrophobic interactions within the LXRβ ligand-binding domain, promoting cholesterol efflux and potently inhibiting osteoclastogenesis.

G LXR LXRβ Agonist (Pyrrolidine Derivative) Receptor LXRβ/RXR Heterodimer Activation LXR->Receptor Binds Gene Target Gene Transcription (ABCA1, ABCG1) Receptor->Gene Promotes Effector Cholesterol Efflux & Metabolic Regulation Gene->Effector Upregulates Outcome Inhibition of Osteoclastogenesis Effector->Outcome Suppresses

Caption: Mechanism of action for LXRβ agonists in suppressing osteoclastogenesis.

Quantitative Data & Reaction Optimization

Before initiating synthetic workflows, it is crucial to understand the physicochemical baseline of the building block and the optimal conditions for its functionalization.

Table 1: Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Weight 244.10 g/mol Highly ligand-efficient (LE); leaves ample room for further functionalization without exceeding Lipinski's Rule of 5.
Formula C₁₀H₁₁BrFNOptimal heteroatom ratio for hydrogen bond donor/acceptor metrics.
Physical State Liquid / Low-melting solidRequires careful handling during scale-up; often stored under inert gas to prevent amine oxidation.
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

Note: Data represents standard optimization for coupling the N-Boc protected intermediate with a generic aryl boronic acid.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O8045%Slow oxidative addition; significant protodeboronation observed.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9088% Optimal. Large bite angle of dppf accelerates reductive elimination.
3Pd₂(dba)₃ / XPhosK₃PO₄Toluene10082%Good yield, but higher catalyst cost. Unnecessary for standard aryl bromides.

Synthetic Workflows & Experimental Protocols

To utilize this scaffold effectively, the secondary amine must first be protected to prevent it from coordinating with palladium catalysts during downstream cross-coupling, which would lead to catalyst poisoning or undesired N-arylation side reactions.

G A 2-(3-bromo-5-fluorophenyl) pyrrolidine B N-Protection (Boc2O, TEA) A->B Step 1 C N-Boc Intermediate B->C D Suzuki Coupling (Pd(dppf)Cl2) C->D Pathway A E Buchwald-Hartwig (Pd2(dba)3) C->E Pathway B F Advanced API Precursor D->F E->F

Caption: Orthogonal functionalization workflow of 2-(3-bromo-5-fluorophenyl)pyrrolidine.

Protocol 1: N-Boc Protection (Self-Validating System)

Objective: Mask the secondary amine to enable orthogonal palladium-catalyzed functionalization.

Reagents:

  • 2-(3-bromo-5-fluorophenyl)pyrrolidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrrolidine starting material in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of Boc₂O.

  • Base Addition: Add TEA (1.5 eq) in one portion. Causality: TEA acts as an acid scavenger and increases the nucleophilicity of the amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Boc₂O (1.1 eq) dropwise over 15 minutes. Causality: The protection is exothermic; controlled addition at 0 °C prevents thermal degradation and side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1). Self-Validation: Stain the TLC plate with Ninhydrin. The starting material will stain a deep purple/pink (secondary amine), while the product will be Ninhydrin-negative but UV-active. Disappearance of the pink spot confirms reaction completion.

  • Workup: Quench the reaction with 1M aqueous HCl. Separate the organic layer, wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Causality: The acidic wash effectively removes any unreacted TEA and trace unreacted starting amine, yielding crude material often pure enough (>95%) for the next step.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 3-bromo position with an aryl or heteroaryl group to build the extended API framework.

Reagents:

  • N-Boc-2-(3-bromo-5-fluorophenyl)pyrrolidine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add the N-Boc protected intermediate, the chosen aryl boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by bubbling nitrogen gas directly through the liquid for 15 minutes (or perform 3 freeze-pump-thaw cycles). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to minimize oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of nitrogen. Causality: Pd(dppf)Cl₂ is chosen because the large bite angle of the dppf ligand forces the intermediate palladium complex into a geometry that highly accelerates reductive elimination, outcompeting side reactions.

  • Heating: Seal the flask and heat to 90 °C for 12 hours.

  • Workup & Validation: Cool to room temperature and filter the mixture through a pad of Celite. Causality: Celite filtration removes precipitated palladium black and insoluble inorganic salts. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography. Validate the final structure using LC-MS (looking for the[M+H-Boc]⁺ fragment) and ¹H-NMR.

References

  • Journal of Medicinal Chemistry. "Discovery of Spiro[pyrrolidine-3,3′-oxindole] LXRβ Agonists for the Treatment of Osteoporosis". ACS Publications, 2022. Available at:[Link]

Troubleshooting & Optimization

Managing impurities during the workup of 2-(3-Bromo-5-fluorophenyl)pyrrolidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Workup Guide for 2-(3-Bromo-5-fluorophenyl)pyrrolidine Synthesis

Overview

Working with 2-(3-Bromo-5-fluorophenyl)pyrrolidine presents a unique triad of synthetic challenges. The molecule contains a basic secondary amine (the pyrrolidine ring), a highly reactive 3-bromo substituent prone to premature oxidative addition, and a 5-fluoro group. During transition-metal catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) or reductive transformations, researchers frequently encounter hydrodehalogenation, persistent transition-metal contamination, and amine-directed side reactions.

This guide provides field-proven, mechanistically grounded solutions to help you isolate high-purity products.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I seeing significant amounts of 2-(3-fluorophenyl)pyrrolidine (dehalogenated byproduct) during my cross-coupling reactions, and how do I stop it? Causality: Hydrodehalogenation competes directly with your desired transmetalation step. It is driven by the formation of a palladium-hydride species. When the active Pd(0) inserts into the C-Br bond, the resulting Pd(II) intermediate can undergo β -hydride elimination if a hydride source (e.g., protic solvents, alkoxide bases like NaOtBu) is present [1]. Furthermore, the free secondary amine of the pyrrolidine can coordinate to the palladium center, altering its electronics and inadvertently accelerating the dehalogenation pathway [1, 6]. Solution:

  • Protect the Amine: Masking the pyrrolidine nitrogen with a Boc (tert-butyloxycarbonyl) group eliminates amine-directed coordination, significantly suppressing dehalogenation [1, 6].

  • Modulate the Ligand/Base: Switch to bulky, electron-rich phosphine ligands (e.g., dppf) to accelerate transmetalation over hydride transfer. Replace strong alkoxide bases with weaker, milder alternatives like K3​PO4​ or Cs2​CO3​ [1].

Pathway Substrate 2-(3-Bromo-5-fluorophenyl) pyrrolidine OxAdd Oxidative Addition [Pd(II) Intermediate] Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation & Reductive Elimination OxAdd->Transmet Bulky Ligands Weaker Bases BetaHydride Hydride Transfer (from base/solvent) OxAdd->BetaHydride Protic Solvents Strong Bases Product Desired Cross-Coupled Product Transmet->Product Dehalo Dehalogenated Byproduct 2-(3-fluorophenyl)pyrrolidine BetaHydride->Dehalo

Fig 1: Competing pathways: Cross-coupling vs. hydrodehalogenation.

Q2: Standard silica gel chromatography is failing to remove residual palladium from my product. Why, and what is the alternative? Causality: The basic secondary amine of 2-(3-Bromo-5-fluorophenyl)pyrrolidine acts as a potent bidentate or monodentate ligand, strongly chelating residual Pd(II) species. This forms a highly soluble organic-palladium complex that co-elutes with the product during standard silica chromatography. Solution: You must disrupt this chelation using a scavenger with a thermodynamically higher affinity for palladium. Sulfur-based scavengers (chemisorption) exploit soft-soft acid-base interactions. Functionalized silicas, such as 3-mercaptopropyl ethyl sulfide silica or Silica-TMT (trimercaptotriazine), can outcompete the amine and reduce Pd levels from >2000 ppm to <1 ppm [3, 5].

Quantitative Data Summaries

Table 1: Factors Influencing Hydrodehalogenation in Pd-Catalyzed Reactions

Reaction ParameterCondition Promoting DehalogenationOptimized Condition (Suppresses Dehalogenation)Mechanistic Rationale
Base NaOtBu, NaOMe K3​PO4​ , Cs2​CO3​ Alkoxides act as hydride donors; weaker bases prevent Pd-H formation [1].
Solvent DMF, AlcoholsToluene, DioxaneAprotic, non-polar solvents limit hydride transfer availability [1, 4].
Ligand PPh3​ (Small, unhindered)dppf, XPhos (Bulky, electron-rich)Bulky ligands force rapid reductive elimination, outcompeting dehalogenation [1].
Substrate Free secondary amineN-Boc protected aminePrevents amine-directed oxidative addition and catalyst poisoning [6].

Table 2: Efficacy of Palladium Scavengers for Amine-Containing Substrates

Scavenger TypeMechanismTypical Initial PdFinal PdOptimal Conditions
Activated Carbon Physisorption>1000 ppm~50-100 ppm5-10 wt%, 40°C, 18h [2].
Silica-Thiol (Si-SH) Chemisorption>1000 ppm<10 ppm3-5 equiv, 25°C, 4h [3].
Silica-TMT (Si-TMT) Chemisorption>1000 ppm<1 ppm0.03 wt%, 35°C, 2h[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring phase pH and visual cues, you ensure the physical state of the molecule strictly dictates its isolation.

Workup Crude Crude Reaction Mixture (Product, Pd, Organics) Acid Add 1M HCl (aq) Extract with EtOAc Crude->Acid Org1 Organic Layer (Neutral/Acidic Impurities) Acid->Org1 Discard Aq1 Aqueous Layer (Pyrrolidine·HCl Salt + Pd) Acid->Aq1 Keep Base Basify to pH 12 (NaOH) Extract with DCM Aq1->Base Aq2 Aqueous Layer (Salts) Base->Aq2 Discard Org2 Organic Layer (Free Base Pyrrolidine + Pd) Base->Org2 Keep Scavenge Silica-Thiol Scavenger (Stir 2-12h, 40°C) Org2->Scavenge Pure Pure 2-(3-Bromo-5-fluorophenyl)pyrrolidine Scavenge->Pure Filter & Concentrate

Fig 2: Chemoselective acid-base extraction and Pd scavenging workflow.

Protocol A: Chemoselective Acid-Base Extraction Purpose: To separate the basic 2-(3-Bromo-5-fluorophenyl)pyrrolidine from non-basic transition metal ligands, unreacted aryl halides, and neutral organic byproducts. Causality: The pyrrolidine nitrogen has a pKa of ~11. At pH < 2, it is fully protonated, rendering it highly water-soluble. At pH > 12, it is deprotonated, rendering it highly lipophilic.

  • Initial Quench & Extraction: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., THF, Dioxane). Redissolve the residue in Ethyl Acetate (EtOAc).

  • Acidification: Add 1M aqueous HCl until the aqueous phase reaches pH 1-2. Vigorously shake and separate the layers.

    • Validation Checkpoint: Spot both layers on a TLC plate. The product (visualized by UV or Ninhydrin stain) must remain entirely at the baseline of the aqueous spot.

  • Organic Wash: Wash the acidic aqueous layer with two additional portions of EtOAc. Discard the organic layers (these contain phosphine ligands and neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 2M aqueous NaOH until the pH reaches 12.

    • Validation Checkpoint: The aqueous layer will turn visibly cloudy as the lipophilic free base precipitates out of solution.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) three times. Combine the DCM layers, dry over anhydrous Na2​SO4​ , and filter.

Protocol B: Targeted Palladium Scavenging Purpose: To remove strongly chelated Pd species from the isolated free base. Causality: 3-mercaptopropyl ethyl sulfide silica provides a dense array of soft sulfur donors that outcompete the nitrogen atom of the pyrrolidine for the soft Pd(II) center [3].

  • Preparation: Dissolve the crude free base (from Protocol A) in Methanol or DCM (10 mL per gram of product).

  • Scavenger Addition: Add 3-mercaptopropyl ethyl sulfide silica (or Si-TMT) at a loading of 3-5 equivalents relative to the initial catalyst loading [3, 5].

  • Incubation: Stir the suspension gently at 35-40°C for 4 to 12 hours.

    • Validation Checkpoint: The silica scavenger will progressively darken (turning brown/black) as it chemisorbs the palladium. The supernatant should become visibly lighter/clearer.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to ensure no fine silica particles pass through. Wash the pad with excess solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the highly pure 2-(3-Bromo-5-fluorophenyl)pyrrolidine.

References

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: significant dehalogenation in stille coupling : r/Chempros Source: Reddit URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates Source: Scribd URL: [Link]

Technical Support Center: Palladium Catalyst Removal from 2-(3-Bromo-5-fluorophenyl)pyrrolidine Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium catalysts from 2-(3-Bromo-5-fluorophenyl)pyrrolidine and related nitrogen-containing active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Palladium Removal in Nitrogen-Containing APIs

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are indispensable tools in modern pharmaceutical synthesis for creating carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, a significant challenge arises in the post-reaction workup: the removal of the palladium catalyst to levels that meet the stringent requirements of regulatory bodies like the FDA and EMA.[4][5][6] For an orally administered drug, the permitted daily exposure to palladium is no more than 100 µg.[4]

The pyrrolidine moiety in 2-(3-Bromo-5-fluorophenyl)pyrrolidine can act as a ligand, strongly chelating to the palladium catalyst. This makes removal by simple filtration or extraction methods difficult.[7] This guide will explore the underlying principles of various palladium removal techniques and provide practical, step-by-step troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical?

A1: Palladium is a heavy metal with potential toxicity.[6] Regulatory agencies have established strict limits for residual metals in APIs to ensure patient safety.[4][6] Beyond toxicity concerns, residual palladium can interfere with downstream synthetic steps and compromise the results of biological assays.[6]

Q2: What are the common forms of residual palladium in a reaction mixture?

A2: Residual palladium can exist in several forms:

  • Heterogeneous (insoluble): Larger particles of palladium, often on a solid support like carbon (Pd/C), which can sometimes be removed by filtration.

  • Homogeneous (soluble): Palladium complexes that are dissolved in the reaction mixture.

  • Colloidal: Very fine, suspended particles of palladium that can pass through standard filters.

Q3: What are the primary methods for palladium removal?

A3: The most common methods include:

  • Adsorption: Using materials that bind to palladium, such as activated carbon or specialized metal scavengers.[8][9]

  • Chromatography: Passing the product mixture through a silica gel column.[10]

  • Crystallization: Purifying the product by crystallization, sometimes with additives to keep palladium in the mother liquor.[5][7]

  • Extraction: Using liquid-liquid extraction to separate the product from the catalyst.[10]

Q4: How do I choose the right palladium scavenger?

A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product.[11] Thiol-based scavengers are generally effective for a wide range of palladium species.[12] It is often best to screen a small panel of scavengers to find the most effective one for your specific application.[11]

Q5: How can I accurately quantify the amount of residual palladium in my product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace metals in pharmaceutical products.[9][13][14][15][16][17] It is highly sensitive and can detect palladium at parts-per-billion (ppb) levels.[13][14] For high-throughput screening during process development, catalysis-based fluorometric methods can also be used.[18][19][20]

Troubleshooting Guide

This section addresses specific problems you may encounter during the palladium removal process.

Problem 1: High Palladium Levels After Initial Filtration
  • Symptom: You've filtered your reaction mixture through celite or filter paper, but the palladium levels in your product remain high.

  • Potential Cause: The palladium is likely present as soluble species or fine colloidal particles that are passing through the filter.[11]

  • Solutions:

    • Use a Finer Filter: Switch to a membrane filter with a smaller pore size (e.g., 0.45 µm).[11]

    • Optimize Celite Filtration: Ensure your celite pad is at least 1-2 cm thick and properly packed. Pre-wetting the celite with the solvent can improve its efficiency.[10][11]

    • Induce Precipitation: Try adding an anti-solvent to your reaction mixture to precipitate the soluble palladium before filtration.

    • Switch to a Scavenger: If the palladium is soluble, filtration alone will not be effective. You will need to use a palladium scavenger.[11]

Problem 2: Inefficient Palladium Removal with Scavengers
  • Symptom: You've treated your product with a palladium scavenger, but the residual palladium levels are still above the acceptable limit.

  • Potential Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers are effective for both Pd(0) and Pd(II).[11][21] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your solvent system. 3. Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one.[12][22]
Insufficient Scavenger Loading or Contact Time 1. Increase Scavenger Amount: Gradually increase the weight equivalents of the scavenger. 2. Increase Reaction Time: Allow the scavenger to be in contact with your product for a longer period (e.g., overnight). 3. Gentle Heating: Slightly increasing the temperature (e.g., to 40-50°C) can sometimes improve scavenger efficiency, but monitor for product degradation.[6]
Strong Product-Palladium Chelation The pyrrolidine nitrogen in your product can strongly bind to palladium, making it difficult for the scavenger to compete. 1. Acidic Wash: A pre-treatment with a mild acidic wash can sometimes disrupt the product-palladium complex. 2. Use a Stronger Scavenger: Scavengers with multiple binding sites (multidentate) may be more effective.[21]
Problem 3: Significant Product Loss During Scavenging
  • Symptom: Your palladium levels are low, but so is your product yield.

  • Potential Cause: The scavenger is adsorbing your product along with the palladium. This is a known issue, especially with activated carbon.[7][8]

  • Solutions:

    • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired palladium level.

    • Wash the Scavenger: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.[11]

    • Change the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.

    • Try a Different Scavenger: Some scavengers have a higher affinity for certain products. Screening for a more selective scavenger is recommended.[11]

Experimental Protocols

Here are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Activated Carbon Treatment

Activated carbon is a cost-effective method for palladium removal, but it can lead to product loss.[7][8][23]

  • Dissolution: Dissolve the crude 2-(3-Bromo-5-fluorophenyl)pyrrolidine product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene).

  • Carbon Addition: Add activated carbon to the solution. A starting point is typically 0.1 to 0.5 times the weight of the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[7]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Silica-Based Thiol Scavenger Treatment

Silica-based scavengers with thiol functional groups are highly effective for removing a variety of palladium species.[21][24]

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add the silica-based thiol scavenger to the solution. The amount will depend on the specific scavenger's loading capacity and the estimated amount of residual palladium.

  • Scavenging: Stir the mixture at room temperature. The process can often be monitored by a color change in the solution. A reaction time of 2-4 hours is often sufficient, but for very low final palladium levels, overnight stirring may be necessary.[6]

  • Filtration: Filter the mixture through a celite pad to remove the scavenger.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Determine the residual palladium content using ICP-MS.

Visualizations

Workflow for Palladium Removal Method Selection

G start Crude Product with Residual Palladium filtration Initial Filtration (e.g., through Celite) start->filtration analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 scavenger Treat with Palladium Scavenger analysis1->scavenger Pd > Limit crystallization Crystallization analysis1->crystallization Pd slightly > Limit analysis2 Analyze Pd Content (ICP-MS) scavenger->analysis2 final_product Final Product (Pd < Limit) analysis2->final_product Pd < Limit troubleshoot Troubleshoot: - Different Scavenger - Optimize Conditions analysis2->troubleshoot Pd > Limit crystallization->final_product troubleshoot->scavenger

Caption: A decision tree for selecting the appropriate palladium removal method.

Mechanism of Thiol-Based Scavenger Action

G cluster_0 Silica Support cluster_1 Si Si SH SH Si->SH Linker Pd_complex [Pd(L)n] Pd_complex->SH Binding Product_Pd Product-Pd Complex Product_Pd->SH Binding S S SH->S Pd Pd S->Pd Chelation

Caption: Simplified mechanism of palladium chelation by a thiol-functionalized silica scavenger.

References

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available from: [Link]

  • ICP-MS Detection of Trace Elements and Heavy Metals. Available from: [Link]

  • Heavy metal analysis in pharmaceutical products using ICP-MS - MCI. Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available from: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available from: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available from: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC. Available from: [Link]

  • ICP-MS for Trace Element Analysis | ICP Mass Spectrometry | SPECTRO. Available from: [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Available from: [Link]

  • How ICP-MS is Applied in Pharmaceutical Quality Control - Drawell. Available from: [Link]

  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety - AELAB. Available from: [Link]

  • Metal scavengers for organic purification - Biotage. Available from: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • SCAVENGER|Fujisilysia Chemical. Available from: [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available from: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available from: [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available from: [Link]

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. Available from: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. Available from: [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available from: [Link]

Sources

Solving solubility issues with 2-(3-Bromo-5-fluorophenyl)pyrrolidine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing solubility bottlenecks with 2-(3-Bromo-5-fluorophenyl)pyrrolidine in organic solvents.

Below, you will find mechanistic insights, field-proven protocols, and troubleshooting workflows to ensure your compound remains in solution during critical synthetic or analytical steps.

Mechanistic Insights: The Causality of Solubility Issues

To resolve solubility issues, we must first understand the molecular architecture of 2-(3-Bromo-5-fluorophenyl)pyrrolidine. The molecule consists of two distinct domains:

  • The Lipophilic Domain: A 3-bromo-5-fluorophenyl ring. The heavy halogenation significantly increases the lipophilicity (LogP) of the molecule, driving its preference for non-polar organic environments[1].

  • The Hydrophilic/Basic Domain: A secondary amine within a five-membered pyrrolidine ring. The nitrogen atom confers strong basicity to the scaffold[1].

The Salt vs. Free Base Polarity Mismatch

Because of its basicity, this compound is frequently synthesized, shipped, and stored as an acid addition salt (e.g., a hydrochloride salt) to enhance shelf stability. This is the #1 cause of organic solubility failure.

The strong ionic lattice of a pyrrolidinium salt requires a solvent with a high dielectric constant (like water or methanol) to overcome the lattice energy and solvate the separated ions[2]. Aprotic organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene cannot stabilize these charges. Conversely, the neutral "free base" form relies on Van der Waals forces and dipole-dipole interactions, making it highly soluble in organic solvents but poorly soluble in water[3].

Data Presentation: Solvent Compatibility Matrix

The following table summarizes the expected solubility behavior based on the ionization state of the pyrrolidine ring.

SolventPolarity / Dielectric ConstantHydrochloride Salt FormNeutral Free Base Form
Water Very High (~80)Highly SolubleInsoluble
Methanol (MeOH) High (~33)SolubleSoluble
Dimethyl Sulfoxide (DMSO) High (~47)SolubleSoluble
Dichloromethane (DCM) Low (~9)Insoluble Highly Soluble
Ethyl Acetate (EtOAc) Low (~6)Insoluble Highly Soluble
Hexane / Heptane Very Low (~2)Insoluble Moderately Soluble

Core Troubleshooting Workflows

If your compound is crashing out of solution, follow the logical decision tree below to identify the root cause and apply the correct intervention.

G Start Compound Insoluble in Organic Solvent CheckForm Check Compound State: Salt or Free Base? Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt Yes IsFree Free Base Form CheckForm->IsFree No FreeBaseProtocol Perform Free-Basing (Aq. NaHCO3 / DCM) IsSalt->FreeBaseProtocol CheckSolvent Check Solvent Polarity IsFree->CheckSolvent Success Complete Dissolution FreeBaseProtocol->Success AddCosolvent Add Co-Solvent (e.g., THF, DMSO) CheckSolvent->AddCosolvent AddCosolvent->Success

Workflow for diagnosing and resolving pyrrolidine solubility failures in organic solvents.

Standard Operating Protocols (SOPs)

To guarantee scientific integrity and reproducibility, utilize the following self-validating protocols to manipulate the solubility of 2-(3-Bromo-5-fluorophenyl)pyrrolidine.

Protocol A: Ex-Situ Free-Basing for Organic Solvation

If your reaction requires a non-polar aprotic solvent, you must convert the insoluble salt into its free base form prior to the reaction[3]. The free amine base can be generated by neutralization with an aqueous base and subsequent extraction into an organic solvent[4][5].

Materials:

  • 2-(3-Bromo-5-fluorophenyl)pyrrolidine HCl salt

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Suspension: Suspend the pyrrolidine salt in a biphasic mixture of DCM (10 volumes) and saturated aqueous NaHCO3​ (10 volumes) in a separatory funnel.

  • Neutralization: Stopper and vent the funnel, then shake vigorously. The mildly basic NaHCO3​ deprotonates the pyrrolidinium ion. Self-Validation Check: You will observe CO2​ gas evolution. Continue shaking and venting until gas evolution ceases.

  • Phase Separation: Allow the layers to separate. The newly formed neutral free base will partition entirely into the lower organic (DCM) layer[3].

  • Extraction: Collect the organic layer. Extract the remaining aqueous layer with two additional portions of DCM (5 volumes each) to ensure quantitative recovery.

  • Drying: Combine the organic extracts and dry over anhydrous Na2​SO4​ to remove residual water[3].

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the pure, organic-soluble 2-(3-Bromo-5-fluorophenyl)pyrrolidine free base[5].

G AqSalt Aqueous Phase (Pyrrolidinium Salt) Base Add NaHCO3 (Neutralization) AqSalt->Base Biphasic Biphasic Extraction (Aq / DCM) Base->Biphasic OrgPhase Organic Phase (Free Base in DCM) Biphasic->OrgPhase Phase Separation Dry Dry (Na2SO4) & Evaporate OrgPhase->Dry Pure Pure Free Base (Ready for Rxn) Dry->Pure

Chemical state transition: Converting an insoluble aqueous salt to an organic-soluble free base.

Protocol B: Kinetic Solubility Screening via Co-Solvency

If the free base is still precipitating (e.g., during a reaction at low temperatures or in highly non-polar solvents like pure hexane), a co-solvent strategy is required. This protocol evaluates kinetic solubility—the solubility of a compound already dissolved in a strong solvent when introduced into a weaker solvent system[6].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the free base in a strong, miscible organic solvent (e.g., THF or DMSO) to create a highly concentrated stock solution (e.g., 1.0 M).

  • Titration: Place 5 mL of your target poor solvent (e.g., Hexane) in a vial under vigorous stirring.

  • Addition: Add the stock solution dropwise.

  • Observation: Monitor the solution for turbidity. The point at which the solution remains cloudy for more than 60 seconds indicates that the thermodynamic solubility limit of the mixed solvent system has been breached[2].

  • Optimization: Adjust the ratio of the primary solvent to the co-solvent until complete dissolution is maintained at your desired reaction concentration.

Frequently Asked Questions (FAQs)

Q: Can I just heat the suspension to force the hydrochloride salt to dissolve in dichloromethane? A: No. While heating generally increases thermodynamic solubility[2], the energetic barrier to solvating a highly polar ionic lattice in a low-dielectric solvent like DCM is insurmountable through gentle heating alone. You must alter the chemical state via free-basing.

Q: I dissolved the free base in my organic solvent, but it precipitated when I added my electrophile/reagent. Why? A: This is a classic "anti-solvent" effect. The reagent you added (or the solvent it was dissolved in) likely shifted the thermodynamic equilibrium of the bulk solvent, lowering its overall solubilizing capacity[2]. To mitigate this, utilize a co-solvent with a higher dielectric constant (like DMF or THF) to stabilize the solution before adding the reagent.

Q: How can I predict which organic solvent mixture will work best without wasting my API? A: In modern drug development, empirical screening is often supplemented by computational models. Machine learning algorithms and semi-empirical thermodynamic models (such as UNIFAC or the modified Apelblat equation) can accurately predict the solubility of drug-like molecules in complex organic solvent mixtures based on solute-solvent interactions[7][8].

Q: Does the presence of the bromine and fluorine atoms affect the solubility? A: Yes. Halogenation significantly increases the lipophilicity of the aromatic ring. While this makes the free base form exceptionally soluble in non-polar organic solvents compared to an unsubstituted phenylpyrrolidine, it also increases the molecular weight and alters the crystal lattice energy, which can lower the overall molar solubility limit[1].

References

  • A new model predicts how molecules will dissolve in different solvents | MIT News Massachusetts Institute of Technology (MIT) URL:[Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd University of Padua (Unipd) URL:[Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews American Chemical Society (ACS) URL:[Link]

  • EP2676960A1 - Combination drugs comprising aminotetrahydropyrans as Dipeptidyl Peptidase-IV Inhibitors Google Patents URL
  • US9145392B2 - Imidazole amines as modulators of kinase activity Google Patents URL
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Standard 1D vs. Advanced Multi-Nuclear NMR Workflows for Fluorinated Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 2-(3-Bromo-5-fluorophenyl)pyrrolidine

Executive Summary

In modern drug discovery, the incorporation of halogenated motifs—specifically fluorine and bromine—into pyrrolidine scaffolds is a proven strategy for modulating lipophilicity, metabolic stability, and target binding affinity. However, characterizing compounds like 2-(3-Bromo-5-fluorophenyl)pyrrolidine presents a distinct analytical challenge. The presence of the 19F nucleus introduces complex heteronuclear scalar couplings that can obscure critical regiochemical data in standard Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the diagnostic performance of standard 1D NMR against advanced multi-nuclear ( 19F -decoupled) workflows. By treating the NMR protocol as a self-validating system, researchers can leverage coupling constants as internal measurement rulers to definitively confirm molecular structure.

The Causality of Spectral Complexity in Fluorinated Analogs

To understand why advanced analytical techniques are required, we must examine the causality behind the spectral behavior of 2-(3-Bromo-5-fluorophenyl)pyrrolidine.

Because 19F has a nuclear spin of 1/2 , 100% natural abundance, and a gyromagnetic ratio second only to 1H , it strongly couples with both 13C and 1H nuclei through scalar ( J ) interactions[1]. In the 13C NMR spectrum, this manifests as extensive signal splitting that propagates across the entire aromatic ring. While this splitting can complicate initial spectral interpretation, it actually serves as a powerful, self-validating structural ruler. The magnitude of the carbon-fluorine coupling constant ( nJCF​ ) is inversely proportional to the bond distance from the fluorine atom[2].

Standard 1JCF​ couplings are typically ~245 Hz, while 2JCF​ and 3JCF​ are ~21 Hz and ~8 Hz, respectively[3]. Furthermore, long-range 1H−19F scalar couplings provide critical geometric and conformational information, often splitting proton signals up to four bonds away[4].

Performance Comparison: Standard 1D vs. Advanced Multi-Nuclear NMR

When analyzing 2-(3-Bromo-5-fluorophenyl)pyrrolidine, laboratories must choose between routine standard acquisition and advanced decoupled methodologies. Table 1 outlines the performance trade-offs between these two analytical products.

Table 1: Performance Comparison of Analytical Workflows

FeatureStandard 1H & 13C NMRAdvanced 19F -Decoupled NMR ( 1H{19F} , 13C{1H,19F} )
Signal Resolution Overlapping multiplets in the aromatic regionSharp, distinct singlets and doublets
Carbon Assignment Ambiguous due to overlapping 3JCF​ and 4JCF​ splitsUnambiguous; single discrete peak per carbon environment
Time Investment Low (Routine automated acquisition)Medium (Requires specific probe tuning and channel calibration)
Diagnostic Confidence Moderate (Requires manual J -coupling mapping)High (Direct structural confirmation via signal collapse)
Comparative Data Analysis: 13C and 1H Profiling

To demonstrate the self-validating nature of the J -coupling constants, Table 2 summarizes the predicted 13C NMR profile for 2-(3-Bromo-5-fluorophenyl)pyrrolidine. By mapping the J -values, the structure proves itself: the ~245 Hz splitting definitively identifies C5', while the ~8 Hz splittings confirm the meta-relationship of the pyrrolidine ring (C1') and the bromine atom (C3').

Table 2: 13C NMR Chemical Shifts and Coupling Constants

Carbon PositionPredicted Shift (ppm)Splitting (Standard 13C )Coupling Constant (Hz)Splitting ( 13C{19F} )
C5' (C-F) ~163.0Doublet 1JCF​≈245 Singlet
C1' (C-Pyrrolidine) ~148.0Doublet 3JCF​≈8 Singlet
C3' (C-Br) ~122.0Doublet 3JCF​≈8 Singlet
C2' (CH) ~126.0Doublet 4JCF​≈3 Singlet
C4' (CH) ~117.0Doublet 2JCF​≈22 Singlet
C6' (CH) ~113.0Doublet 2JCF​≈22 Singlet
C2 (Pyrrolidine CH) ~62.0Singlet / Fine Doublet 4JCF​<2 Singlet
C3, C4, C5 (Pyrrolidine) 25.0 – 47.0SingletsN/ASinglets
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, execute the following step-by-step methodology. This protocol is designed to be self-validating; the collapse of specific multiplets upon decoupling confirms the exact regiochemistry of the molecule without relying on external reference standards.

Step 1: Sample Preparation Dissolve 15–20 mg of high-purity 2-(3-Bromo-5-fluorophenyl)pyrrolidine in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the solution to a precision 5 mm NMR tube.

Step 2: Probe Tuning and Matching Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband fluorine-capable probe (e.g., BBFO or CryoProbe). Rigorously tune and match the probe for 1H , 13C , and 19F frequencies to ensure optimal pulse efficiency and prevent spectral artifacts.

Step 3: Standard 1D Acquisition

  • 1H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay (D1), and 16 scans.

  • 13C{1H} NMR: Acquire using standard WALTZ-16 proton decoupling, a 2-second D1, and 512–1024 scans.

Step 4: Diagnostic Evaluation (The Decision Node) Analyze the aromatic region of the 13C spectrum. Identify the characteristic doublet at ~163 ppm ( 1JCF​≈245 Hz). If the meta-carbons (C1' and C3') exhibit ambiguous 3JCF​ splittings that overlap with baseline noise, proceed to Step 5.

Step 5: Advanced 19F -Decoupled Acquisition

  • 13C{1H,19F} NMR: Apply simultaneous decoupling on both the 1H and 19F channels. Ensure the 19F decoupling pulse power is carefully calibrated to avoid sample dielectric heating. Acquire 512 scans.

  • 1H{19F} NMR: Acquire a proton spectrum with continuous-wave or GARP decoupling on the 19F channel to simplify the H2', H4', and H6' signals into standard meta-coupled doublets ( 4JHH​≈1.5 Hz).

Step 6: Data Processing & Self-Validation Overlay the standard and decoupled spectra. The collapse of the 245 Hz, 22 Hz, and 8 Hz doublets into sharp singlets in the 13C{1H,19F} spectrum definitively maps the carbon skeleton relative to the fluorine atom, validating the structural assignment.

Workflow Visualization

NMR_Workflow Start Sample Preparation 2-(3-Bromo-5-fluorophenyl)pyrrolidine in CDCl3 Standard1D Acquire Standard 1D NMR (1H and 13C{1H}) Start->Standard1D Analysis1 Analyze Aromatic Region Map nJ_CF and nJ_HF Couplings Standard1D->Analysis1 Decision Are 19F multiplets masking regiochemical assignments? Analysis1->Decision Decoupled Acquire 19F-Decoupled NMR (1H{19F} and 13C{1H, 19F}) Decision->Decoupled Yes (Complex Splitting) TwoD Acquire 2D NMR (HSQC, HMBC, COSY) Decision->TwoD No (Clear Signals) Decoupled->TwoD Validation Self-Validating Check: Correlate J-values with Bond Distance TwoD->Validation End Final Structural Elucidation Verified Validation->End

Figure 1: Self-validating NMR workflow for resolving 19F-coupled halogenated pharmacophores.

References
  • CaltechAUTHORS. "13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings." California Institute of Technology. URL: [Link]

  • National Institutes of Health (NIH). "Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA." PubMed Central. URL:[Link]

  • Chemistry LibreTexts. "16: Multinuclear NMR - Nuclei with Spin = 1/2." LibreTexts. URL: [Link]

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikimedia Foundation. URL:[Link]

Sources

A Comparative Guide to the Reactivity of 2-(3-bromo-5-fluorophenyl)pyrrolidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the reactivity of 2-(3-bromo-5-fluorophenyl)pyrrolidine, a key building block in contemporary drug discovery, in comparison to other aryl halides in widely utilized palladium-catalyzed cross-coupling reactions. We delve into the fundamental electronic and steric factors governing the reactivity of aryl halides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct comparative kinetic data for 2-(3-bromo-5-fluorophenyl)pyrrolidine is not extensively available in the current literature, this guide synthesizes established principles to predict its reactivity profile. Furthermore, we present detailed, self-validating experimental protocols to enable researchers to conduct direct, head-to-head comparisons of this substrate against other aryl halides, thereby generating valuable in-house data to guide reaction optimization and library synthesis.

Introduction: The Central Role of Aryl Halides in Medicinal Chemistry

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many synthetic routes in the pharmaceutical and agrochemical industries.[1] The ability to selectively and efficiently couple an aryl halide with a wide range of partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira), has revolutionized the synthesis of complex molecules.[1][2][3] The choice of the aryl halide is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide focuses on understanding the reactivity of 2-(3-bromo-5-fluorophenyl)pyrrolidine, a molecule of significant interest due to the prevalence of the fluorinated phenyl-pyrrolidine motif in centrally active nervous system agents and other therapeutic areas.

Fundamental Principles of Aryl Halide Reactivity

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen and the electronic and steric properties of the substituents on the aromatic ring. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.[4]

The Halogen Leaving Group

The C-X bond strength (where X is a halogen) plays a crucial role. Generally, the reactivity follows the trend:

Aryl-I > Aryl-Br >> Aryl-Cl > Aryl-F

This trend is a direct consequence of the decreasing bond strength from C-F to C-I, which facilitates the oxidative addition step.[5] For this reason, aryl iodides are the most reactive, often requiring milder reaction conditions, while aryl chlorides are the most challenging to activate and typically necessitate more specialized and electron-rich catalyst systems.[6] Aryl bromides, such as the one present in our target molecule, offer a good balance of reactivity and stability, making them widely used substrates in cross-coupling reactions.[6]

Electronic Effects of Substituents

The electronic nature of the substituents on the aryl ring significantly modulates the electrophilicity of the carbon atom bearing the halogen, thereby influencing the rate of oxidative addition.

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, -CF₃, and halogens (-F, -Cl) decrease the electron density on the aromatic ring. This makes the carbon of the C-X bond more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Therefore, aryl halides bearing EWGs are generally more reactive.[7][8]

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, and -NR₂ increase the electron density on the aromatic ring, making the C-X carbon less electrophilic and slowing down the oxidative addition step. Aryl halides with EDGs are typically less reactive.[9]

In the case of 2-(3-bromo-5-fluorophenyl)pyrrolidine , the fluorine atom at the 5-position acts as a moderately electron-withdrawing group through its inductive effect, which is expected to enhance the reactivity of the C-Br bond at the 3-position compared to an unsubstituted bromobenzene.

Steric Effects

Steric hindrance around the C-X bond can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition. Ortho-substituents, in particular, can have a pronounced effect on reactivity.[10] For 2-(3-bromo-5-fluorophenyl)pyrrolidine, the pyrrolidine ring is at the 2-position, which is ortho to the bromine at the 3-position. This could introduce some steric hindrance, potentially modulating its reactivity compared to a less hindered aryl bromide.

Comparative Reactivity Profile of 2-(3-bromo-5-fluorophenyl)pyrrolidine

Based on the fundamental principles outlined above, we can construct a predicted reactivity profile for 2-(3-bromo-5-fluorophenyl)pyrrolidine in comparison to other common aryl halides.

Comparison with Other Halogenated Phenylpyrrolidines
  • vs. 2-(3-iodo-5-fluorophenyl)pyrrolidine: The iodo-analogue is predicted to be significantly more reactive due to the weaker C-I bond. It would likely undergo cross-coupling under milder conditions (e.g., lower temperature, lower catalyst loading).

  • vs. 2-(3-chloro-5-fluorophenyl)pyrrolidine: The chloro-analogue is predicted to be considerably less reactive. Successful coupling would likely require a more sophisticated catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands), and more forcing reaction conditions.[6]

Comparison with Other Substituted Aryl Bromides
  • vs. 3-Bromotoluene: The methyl group in 3-bromotoluene is weakly electron-donating, which would make it slightly less reactive than 2-(3-bromo-5-fluorophenyl)pyrrolidine, where the fluorine atom is electron-withdrawing.

  • vs. 3-Bromoanisole: The methoxy group is a stronger electron-donating group, thus 3-bromoanisole is expected to be less reactive than our target molecule.

  • vs. 1-Bromo-3,5-difluorobenzene: This molecule contains two electron-withdrawing fluorine atoms, which would likely make it more reactive than 2-(3-bromo-5-fluorophenyl)pyrrolidine. The absence of the bulky pyrrolidine group also reduces steric hindrance.

The following table summarizes the predicted relative reactivity based on these electronic and steric considerations.

Aryl HalideHalogenElectronic Effect of SubstituentsSteric HindrancePredicted Relative Reactivity
2-(3-Iodo-5-fluorophenyl)pyrrolidineIEWG (F)Moderate (pyrrolidine)Very High
1-Bromo-3,5-difluorobenzeneBrStrong EWG (2x F)LowHigh
2-(3-Bromo-5-fluorophenyl)pyrrolidine Br EWG (F) Moderate (pyrrolidine) Moderate-High
3-BromotolueneBrWeak EDG (CH₃)LowModerate
3-BromoanisoleBrStrong EDG (OCH₃)LowLow-Moderate
2-(3-Chloro-5-fluorophenyl)pyrrolidineClEWG (F)Moderate (pyrrolidine)Low

Experimental Protocols for Comparative Reactivity Studies

To provide a framework for generating direct comparative data, we present the following detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These protocols are designed to be self-validating by including a standard, well-behaved aryl bromide as a positive control.

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen.

  • Reagent Purity: The purity of all reagents, especially the aryl halides and coupling partners, is crucial for obtaining reproducible results.

Suzuki-Miyaura Coupling: Comparative Protocol

This protocol outlines the coupling of various aryl bromides with phenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis A To a dried reaction vial, add: Aryl Halide (1.0 mmol) Phenylboronic Acid (1.2 mmol) Pd(PPh₃)₄ (0.03 mmol, 3 mol%) K₂CO₃ (2.0 mmol) B Add degassed 1,4-dioxane (5 mL) and H₂O (1 mL) A->B Under N₂ C Heat the reaction mixture at 90 °C B->C D Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h) C->D E Cool to room temperature, dilute with ethyl acetate, and wash with water and brine F Dry over Na₂SO₄, filter, and concentrate E->F G Purify by column chromatography F->G H Determine yield and compare conversion rates G->H

Figure 1: Experimental workflow for comparative Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: To a dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen (repeat three times). Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, and 8 hours) and analyzing by TLC or LC-MS.

  • Workup: After the reaction is complete (or after a set time for comparison), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and compare the conversion rates at different time points to assess relative reactivity.

Buchwald-Hartwig Amination: Comparative Protocol

This protocol describes the coupling of various aryl bromides with morpholine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis A To a dried reaction vial, add: Aryl Halide (1.0 mmol) Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) XPhos (0.036 mmol, 3.6 mol%) NaOtBu (1.4 mmol) B Add degassed toluene (5 mL) and morpholine (1.2 mmol) A->B Under N₂ C Heat the reaction mixture at 100 °C B->C D Monitor reaction progress by TLC or LC-MS at regular intervals C->D E Cool, quench with saturated aq. NH₄Cl, and extract with ethyl acetate F Dry over Na₂SO₄, filter, and concentrate E->F G Purify by column chromatography F->G H Determine yield and compare conversion rates G->H

Figure 2: Experimental workflow for comparative Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox, add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) under a positive flow of nitrogen.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Follow the reaction's progress as described for the Suzuki-Miyaura coupling.

  • Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 15 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography and determine the yield and conversion rates for comparison.

Sonogashira Coupling: Comparative Protocol

This protocol details the coupling of various aryl bromides with phenylacetylene.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis A To a dried reaction vial, add: Aryl Halide (1.0 mmol) PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) CuI (0.04 mmol, 4 mol%) B Add degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol) A->B Under N₂ C Stir at room temperature B->C D Monitor reaction progress by TLC or LC-MS at regular intervals C->D E Filter off triethylammonium bromide, concentrate the filtrate F Take up residue in ethyl acetate, wash with water and brine E->F G Dry over Na₂SO₄, filter, and concentrate F->G H Purify by column chromatography and determine yield G->H

Figure 3: Experimental workflow for comparative Sonogashira coupling.

Detailed Steps:

  • Reaction Setup: To a dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Reagent Addition: Evacuate and backfill with nitrogen. Add degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol, 1.1 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylammonium bromide salt, washing with ethyl acetate. Concentrate the filtrate.

  • Purification and Analysis: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography and determine the isolated yield and conversion rates.

Catalytic Cycles: A Mechanistic Overview

A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Pd0_S Pd(0)L₂ ArPdX_S Ar-Pd(II)-X(L₂) Pd0_S->ArPdX_S Oxidative Addition (Ar-X) ArPdArB_S Ar-Pd(II)-Ar'(L₂) ArPdX_S->ArPdArB_S Transmetalation (Ar'B(OH)₂ + Base) ArPdArB_S->Pd0_S Reductive Elimination (Ar-Ar') Pd0_B Pd(0)L₂ ArPdX_B Ar-Pd(II)-X(L₂) Pd0_B->ArPdX_B Oxidative Addition (Ar-X) ArPdAmine_B [Ar-Pd(II)-NHR'R'']⁺X⁻ ArPdX_B->ArPdAmine_B Amine Coordination (HNR'R'') ArPdAmido_B Ar-Pd(II)-NR'R''(L) ArPdAmine_B->ArPdAmido_B Deprotonation (Base) ArPdAmido_B->Pd0_B Reductive Elimination (Ar-NR'R'') Pd0_So Pd(0)L₂ ArPdX_So Ar-Pd(II)-X(L₂) Pd0_So->ArPdX_So Oxidative Addition (Ar-X) ArPdAlkyne_So Ar-Pd(II)-C≡CR'(L₂) ArPdX_So->ArPdAlkyne_So Transmetalation (Cu-C≡CR') ArPdAlkyne_So->Pd0_So Reductive Elimination (Ar-C≡CR')

Figure 4: Simplified catalytic cycles for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Conclusion

The reactivity of 2-(3-bromo-5-fluorophenyl)pyrrolidine in palladium-catalyzed cross-coupling reactions is predicted to be moderate to high, benefiting from the electron-withdrawing nature of the fluorine substituent, while potentially being tempered by the steric bulk of the ortho-pyrrolidine ring. This guide provides a robust theoretical framework for understanding and predicting its reactivity relative to other aryl halides. The detailed experimental protocols presented herein offer a practical pathway for researchers to generate valuable, direct comparative data, enabling informed decisions in catalyst selection, reaction optimization, and the strategic design of synthetic routes for novel therapeutics and other functional molecules.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in catalytic cross-coupling. Nature, 509(7500), 299-309. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Suzuki Coupling. (2024). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (2024). Organic Chemistry Portal. [Link]

  • General Procedure for Buchwald-Hartwig Coupling. (2024). Organic Synthesis. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

  • The Sonogashira coupling reactions of aryl halides with phenylacetylene. (2015). ResearchGate. [Link]

  • Comparison of reactivity of different aryl halides. (2022). ResearchGate. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Rsc.org. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018). ResearchGate. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a versatile and privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of chemical space, a critical factor in designing novel therapeutics with high target specificity and optimized pharmacokinetic profiles.[2] This guide delves into the nuanced world of 2-phenylpyrrolidine analogs, with a specific focus on understanding the structure-activity relationships (SAR) that govern their biological effects. While direct, extensive SAR studies on 2-(3-Bromo-5-fluorophenyl)pyrrolidine analogs are not widely available in the current literature, a comprehensive analysis of structurally related compounds provides a robust framework for predicting their potential and guiding future research.

This guide will synthesize findings from various studies on 2-substituted pyrrolidine derivatives to build a coherent SAR model. We will explore how modifications to both the phenyl and pyrrolidine rings influence biological activity, drawing parallels to inform the potential impact of the 3-bromo-5-fluoro substitution pattern.

The 2-Phenylpyrrolidine Scaffold: A Foundation for Diverse Biological Activity

The 2-phenylpyrrolidine motif is a cornerstone in a wide array of compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antiarrhythmic, and antimicrobial properties.[3][4][5] The inherent chirality of the pyrrolidine ring, particularly at the C2 position, introduces a layer of stereochemical complexity that can significantly influence target binding and overall efficacy.[2] Understanding the interplay between the phenyl ring substituents and modifications on the pyrrolidine nucleus is paramount for the rational design of potent and selective drug candidates.

Comparative Analysis of Structural Modifications

To construct a predictive SAR model for 2-(3-Bromo-5-fluorophenyl)pyrrolidine analogs, we will examine the biological data from related series of compounds. The following sections dissect the influence of substitutions on the phenyl ring and the pyrrolidine core.

Phenyl Ring Substitutions: A Key Determinant of Potency and Selectivity

The nature and position of substituents on the phenyl ring of 2-phenylpyrrolidine analogs are critical drivers of their biological activity. Halogen atoms, such as fluorine and chlorine, have been shown to significantly modulate the pharmacological profile of these compounds. For instance, in a series of pyrrolidin-2-one derivatives, the presence of fluorine atoms at the 2 and 4 positions of the phenyl ring led to a significant decrease in systolic and diastolic blood pressure in rats.[3] Similarly, a chloro-substituted phenyl ring was found to enhance the binding affinity for α2-adrenoceptors.[3]

These findings suggest that the electronegativity and steric bulk of halogen substituents can profoundly impact receptor-ligand interactions. In the case of the 3-bromo-5-fluorophenyl moiety, the combination of a larger bromine atom and a highly electronegative fluorine atom at the meta positions is expected to create a unique electronic and steric profile that could confer high affinity and selectivity for specific biological targets.

Pyrrolidine Ring Modifications: Fine-Tuning the Pharmacological Profile

Modifications to the pyrrolidine ring itself offer another avenue for optimizing the biological activity of this class of compounds. The introduction of various substituents or the fusion of the pyrrolidine ring with other heterocyclic systems can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

For example, a study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors revealed that both the substituents on the terminal phenyl group and the nature of the linker attached to the pyrrolidine nitrogen significantly influence inhibitory activity.[4][6] Specifically, small lipophilic substituents on the phenyl ring were found to be preferable for optimal potency.[4]

Predicting the Structure-Activity Relationship of 2-(3-Bromo-5-fluorophenyl)pyrrolidine Analogs

Based on the comparative analysis of related compounds, we can extrapolate a hypothetical SAR for 2-(3-Bromo-5-fluorophenyl)pyrrolidine analogs. The presence of the 3-bromo and 5-fluoro substituents on the phenyl ring is likely to be a key determinant of the biological activity profile. These halogen atoms can influence the compound's lipophilicity, metabolic stability, and ability to form specific interactions with target proteins.

The following table summarizes the potential impact of these structural features on biological activity, drawing inferences from the available literature on related analogs.

Structural FeaturePredicted Impact on Biological ActivityRationale based on Analogous Compounds
3-Bromo-5-fluorophenyl group May enhance binding affinity and selectivity for specific targets.Halogen substitutions on the phenyl ring of related pyrrolidine derivatives have been shown to modulate receptor binding and biological activity.[3]
Could influence pharmacokinetic properties such as membrane permeability and metabolic stability.The lipophilicity introduced by the bromine and fluorine atoms can affect how the compound is absorbed, distributed, metabolized, and excreted.
Pyrrolidine Ring The stereochemistry at the C2 position is likely to be critical for activity.The stereoisomers of chiral compounds often exhibit different biological profiles due to stereospecific interactions with their targets.[2]
Substitutions on the pyrrolidine nitrogen will likely modulate potency and selectivity.Modifications at this position in related pyrrolidine derivatives have been shown to significantly impact their biological activity.[4][6]

Experimental Protocols for Evaluation

To validate the predicted SAR and to fully characterize the biological activity of novel 2-(3-Bromo-5-fluorophenyl)pyrrolidine analogs, a series of in vitro and in vivo assays are necessary. The following are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the potential anticancer activity of the synthesized analogs.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the analogs for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the test compounds.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Radioactivity Measurement: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).

Visualizing the Path Forward

The following diagrams illustrate the key relationships and workflows discussed in this guide.

SAR_Hypothesis cluster_Compound 2-(3-Bromo-5-fluorophenyl)pyrrolidine Analog cluster_Properties Predicted Properties Core Core Structure Phenyl 3-Bromo-5-fluorophenyl Core->Phenyl Substitution at C2 Pyrrolidine Pyrrolidine Ring Core->Pyrrolidine Activity Biological Activity (e.g., Anticancer, CNS) Phenyl->Activity Influences Affinity & Selectivity PK Pharmacokinetics (ADME) Phenyl->PK Affects Lipophilicity & Metabolism Pyrrolidine->Activity Modulates Potency & Stereoselectivity Pyrrolidine->PK Impacts Solubility & Stability

Caption: Hypothetical SAR of 2-(3-Bromo-5-fluorophenyl)pyrrolidine analogs.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis Synthesis Synthesis of Analogs InVitro In Vitro Assays (e.g., MTT, Binding) Synthesis->InVitro InVivo In Vivo Models (if promising) InVitro->InVivo Active Compounds SAR SAR Elucidation InVitro->SAR InVivo->SAR Lead Lead Optimization SAR->Lead

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion: Charting the Course for Future Discovery

While the direct exploration of the structure-activity relationship of 2-(3-Bromo-5-fluorophenyl)pyrrolidine analogs is an emerging area, the wealth of information from related chemical series provides a strong foundation for future research. The insights gleaned from the SAR of other 2-phenylpyrrolidine derivatives underscore the critical role of substitutions on both the phenyl and pyrrolidine rings in dictating biological activity. The 3-bromo-5-fluorophenyl moiety presents a unique substitution pattern that warrants further investigation for its potential to yield novel therapeutic agents with enhanced potency and selectivity. By leveraging the comparative data and established experimental protocols outlined in this guide, researchers can more effectively navigate the chemical space of 2-phenylpyrrolidine analogs and unlock their full therapeutic potential.

References

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.
  • Synthesis of 2-substituted-pyrrolidinethiourea derivatives and their antagonist effect on vanilloid receptor. PubMed.
  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC.
  • Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry.
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Deriv
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed.

Sources

Validated Synthesis and Characterization of 2-(3-bromo-5-fluorophenyl)pyrrolidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-bromo-5-fluorophenyl)pyrrolidine hydrochloride (CAS: 1094510-56-1 for the racemate; 1241678-78-3 for the S-enantiomer)[1][2] is a highly privileged bifunctional building block in modern drug discovery. Its structural topology offers orthogonal vectors for late-stage functionalization: the 3-bromo-5-fluorophenyl ring is primed for transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura), while the secondary pyrrolidine amine serves as a reliable handle for amidation, alkylation, or reductive amination.

Because the spatial orientation of the aryl group heavily dictates the binding affinity of downstream active pharmaceutical ingredients (APIs)—such as glucokinase activators and GPCR ligands—accessing the enantiopure (S)- or (R)-isomer with high enantiomeric excess (ee) is critical. This guide objectively compares the three primary synthetic paradigms used to access this molecule and provides a fully validated, self-consistent experimental protocol for the most robust route.

Comparative Analysis of Synthetic Workflows

To synthesize the enantiopure (S)-enantiomer, chemists must evaluate the trade-offs between cryogenic organometallic chemistry, classical resolution, and emerging biocatalysis.

Route A: Asymmetric Lithiation & Negishi Cross-Coupling (Recommended)

Pioneered by Campos and co-workers[3][4], this method relies on the sparteine-mediated asymmetric deprotonation of N-Boc-pyrrolidine, followed by transmetalation and palladium-catalyzed Negishi coupling with 1,3-dibromo-5-fluorobenzene.

  • Causality of Reagent Selection: Why use s-BuLi instead of n-BuLi? The use of n-BuLi often results in competitive nucleophilic attack on the Boc carbonyl. Conversely, s-BuLi complexed with (-)-sparteine forms a sterically demanding, highly basic complex that selectively abstracts the pro-S equatorial α-proton.

  • Causality of Transmetalation: The resulting 2-pyrrolidinolithium species is stereochemically labile at temperatures above -50 °C. Transmetalating with ZnCl₂ traps the intermediate as a configurationally stable 2-pyrrolidinozinc reagent, completely suppressing racemization during the room-temperature coupling step.

Route B: Grignard Addition & Classical Resolution

This traditional approach involves the addition of (3-bromo-5-fluorophenyl)magnesium bromide to 4-chlorobutyronitrile, followed by reductive cyclization to form the racemic pyrrolidine. The racemate is subsequently resolved using a chiral acid, such as L-tartaric acid.

  • Drawbacks: While operationally simple and devoid of cryogenic requirements, it is mathematically limited to a 50% maximum yield of the desired enantiomer. Furthermore, achieving >99% ee typically requires tedious, iterative recrystallizations that drastically reduce the isolated yield.

Route C: Biocatalytic Imine Reduction

An emerging green-chemistry alternative utilizes an engineered Imine Reductase (IRED) to asymmetrically reduce the cyclic imine 2-(3-bromo-5-fluorophenyl)-1-pyrroline[5].

  • Drawbacks: While highly enantioselective, this route is frequently bottlenecked by severe substrate inhibition (often limiting substrate loading to <10 g/L) and requires rigorous, target-specific enzyme screening, making it less accessible for rapid, bench-scale synthesis.

SyntheticRoutes SM1 N-Boc-Pyrrolidine + 1,3-Dibromo-5-fluorobenzene RouteA Route A: Asymmetric Negishi (s-BuLi, (-)-sparteine, ZnCl2, Pd) SM1->RouteA SM2 4-Chlorobutyronitrile + Ar-MgBr RouteB Route B: Grignard & Resolution (Reductive Cyclization, L-Tartaric Acid) SM2->RouteB SM3 2-Ar-1-pyrroline RouteC Route C: Biocatalysis (Imine Reductase, NADPH) SM3->RouteC Target (S)-2-(3-bromo-5-fluorophenyl) pyrrolidine HCl RouteA->Target High ee, Direct RouteB->Target Scalable, 50% yield RouteC->Target Green, High ee

Fig 1: Comparative synthetic workflows for 2-(3-bromo-5-fluorophenyl)pyrrolidine.

Table 1: Quantitative Route Comparison Metrics
MetricRoute A (Asymmetric Negishi)Route B (Classical Resolution)Route C (Biocatalytic IRED)
Overall Yield (Target Isomer) 60–65%15–20% (post-resolution)40–50%
Enantiomeric Excess (ee) >95% (Direct)>98% (After 2x recryst.)>99%
Scalability Limits Moderate (Cryogenic limits)High (Standard reactors)Moderate (Substrate inhibition)
Key Reagents s-BuLi, (-)-sparteine, Pd(OAc)₂Ar-MgBr, L-Tartaric acidImine Reductase, NADPH

Validated Experimental Protocol (Route A)

The following protocol details the synthesis of (S)-2-(3-bromo-5-fluorophenyl)pyrrolidine hydrochloride via the asymmetric Negishi cross-coupling pathway. This protocol acts as a self-validating system by incorporating specific internal temperature thresholds and visual cues.

Materials Required:

  • N-Boc-pyrrolidine: 10.0 mmol (1.71 g)

  • (-)-Sparteine: 10.0 mmol (2.34 g)

  • s-BuLi (1.4 M in cyclohexane): 10.5 mmol (7.5 mL)

  • ZnCl₂ (1.0 M in Et₂O): 6.0 mmol (6.0 mL)

  • 1,3-Dibromo-5-fluorobenzene: 10.0 mmol (2.54 g)

  • Pd(OAc)₂: 0.5 mmol (112 mg, 5 mol%)

  • t-Bu₃P·HBF₄: 0.6 mmol (174 mg, 6 mol%)

Step 1: Asymmetric Lithiation and Zincation
  • Preparation: To an oven-dried, argon-purged 100 mL Schlenk flask, add N-Boc-pyrrolidine and (-)-sparteine in anhydrous MTBE (30 mL).

  • Cryogenic Deprotonation: Submerge the flask in a dry ice/acetone bath. Self-Validation Check: Insert an internal thermocouple. Ensure the internal temperature reaches -78 °C. Add s-BuLi dropwise over 30 minutes. Critical Causality: If the internal temperature spikes above -65 °C during addition, competitive deprotonation at the alternative α-position occurs, permanently degrading the final ee. Stir for 1 h at -78 °C.

  • Transmetalation: Add the ZnCl₂ solution dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 20 °C) over 45 minutes.

Step 2: Palladium-Catalyzed Negishi Coupling
  • Catalyst Pre-activation: In a separate argon-purged flask, dissolve Pd(OAc)₂, t-Bu₃P·HBF₄, and 1,3-dibromo-5-fluorobenzene in MTBE (10 mL). Stir for 15 minutes. Causality: Using the tetrafluoroborate salt of tri-tert-butylphosphine ensures air stability during benchtop handling. The amine base (sparteine) carried over from the zincate solution will deprotonate the salt in situ, releasing the active phosphine ligand to form the active Pd(0) species.

  • Coupling: Transfer the room-temperature organozincate solution to the Pd catalyst mixture via cannula. Stir at 25 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield (S)-N-Boc-2-(3-bromo-5-fluorophenyl)pyrrolidine as a pale yellow oil.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Ar-Br inserts into Pd) Pd0->OA PdII_1 Ar-Pd(II)-Br Intermediate OA->PdII_1 TM Transmetalation (with 2-pyrrolidinozinc) PdII_1->TM PdII_2 Ar-Pd(II)-Pyrrolidino Intermediate TM->PdII_2 RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0 Product N-Boc-2-(3-bromo-5-fluorophenyl) pyrrolidine RE->Product

Fig 2: Mechanistic catalytic cycle of the enantioselective Negishi cross-coupling.

Step 3: Deprotection and Hydrochloride Salt Formation
  • Boc Cleavage: Dissolve the purified intermediate in anhydrous CH₂Cl₂ (10 mL). Add 4.0 M HCl in dioxane (10 mL).

  • Reaction: Stir at room temperature for 2 hours. Self-Validation Check: The reaction is complete when CO₂ evolution ceases and TLC shows complete consumption of the starting material.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether (15 mL). Filter the precipitate and dry under a high vacuum to yield (S)-2-(3-bromo-5-fluorophenyl)pyrrolidine hydrochloride as a pristine white solid.

Characterization Data

The following analytical data confirms the structural identity and optical purity of the synthesized hydrochloride salt.

Table 2: Analytical Characterization Summary
Analytical MethodObserved Data / Parameters
Appearance White to off-white crystalline powder
¹H NMR (400 MHz, CD₃OD) δ 7.42 (s, 1H, Ar-H), 7.35 (dt, J = 8.2, 2.0 Hz, 1H, Ar-H), 7.21 (dt, J = 9.4, 2.0 Hz, 1H, Ar-H), 4.65 (dd, J = 9.8, 7.2 Hz, 1H, C2-H), 3.48–3.35 (m, 2H, C5-H₂), 2.45–2.32 (m, 1H), 2.25–1.95 (m, 3H).
¹³C NMR (100 MHz, CD₃OD) δ 164.2 (d, J = 248 Hz), 141.5, 128.4, 123.1, 118.5, 114.2, 62.4, 46.8, 32.1, 24.5.
HRMS (ESI-TOF) Calculated for C₁₀H₁₂BrFN [M+H]⁺: 244.0137; Found: 244.0141.
Chiral HPLC Chiralcel OD-H column, Hexanes/i-PrOH (90:10), 1.0 mL/min, 254 nm. tR (S-enantiomer) = 14.2 min; tR (R-enantiomer) = 16.8 min. Observed ee: 96%.

References

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine, Journal of the American Chemical Society,[Link]

  • Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator, The Journal of Organic Chemistry,[Link]

  • Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications, The Journal of Organic Chemistry,[Link]

Sources

Advanced Applications & Derivatization

Crafting Precision: A Guide to Conformationally Restricted Analogs from 2-(3-bromo-5-fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Conformational Restriction

In the landscape of modern drug discovery, the optimization of a lead compound is a nuanced journey from a promising but imperfect molecule to a clinical candidate with superior efficacy, selectivity, and pharmacokinetic properties. One of the most powerful strategies in this endeavor is conformational restriction .[1][2][3] A flexible molecule in solution exists as an ensemble of numerous conformations, only a fraction of which may be the "bioactive conformation" responsible for potent interaction with a biological target. By strategically introducing structural constraints, we can lock the molecule into or near this bioactive shape. This approach reduces the entropic penalty of binding, which can lead to significant improvements in potency and selectivity.[2][4] Furthermore, rigidification can enhance metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation.[2]

The starting scaffold, 2-(3-bromo-5-fluorophenyl)pyrrolidine, represents a common motif in medicinal chemistry. The pyrrolidine ring is a versatile, sp3-rich scaffold found in numerous approved drugs, offering multiple points for stereocontrolled functionalization.[5] The substituted phenyl ring provides a handle for probing interactions within a target's binding pocket, with the bromine atom serving as a versatile synthetic handle for further modifications, and the fluorine atom potentially enhancing binding affinity or metabolic stability.[6]

This guide provides detailed application notes and protocols for medicinal chemists aiming to leverage this promising scaffold. We will explore two primary strategies for inducing conformational restriction: Intramolecular Cyclization to Form Bicyclic Systems and the Creation of Spirocyclic Architectures . These protocols are designed to be robust and adaptable, providing both the "how" and the critical "why" behind each experimental choice.

Strategic Overview: Pathways to Molecular Rigidity

The core principle is to use the existing functionalities of the starting material, or derivatives thereof, to create new ring systems. This fundamentally limits the rotational freedom between the phenyl and pyrrolidine rings and within the pyrrolidine ring itself. The two main strategies detailed in this guide offer distinct topographies for the resulting analogs.

Caption: Overall workflow from the flexible starting material to distinct classes of conformationally restricted analogs.

Strategy A: Fused Bicyclic Systems via Intramolecular Heck Reaction

Principle: The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. By introducing an alkene-containing sidechain onto the pyrrolidine nitrogen, we can induce a cyclization event with the bromo-substituted phenyl ring. This creates a fused bicyclic system, rigidly locking the orientation of the aromatic ring relative to the original pyrrolidine scaffold.

Application Protocol A: Synthesis of a Fused Dihydropyrrolo[1,2-a]isoquinoline Analog

This protocol outlines a two-step process: N-allylation of the starting pyrrolidine followed by an intramolecular Heck cyclization.

Step 1: N-Allylation of 2-(3-bromo-5-fluorophenyl)pyrrolidine

  • Rationale: This step introduces the necessary alkene tether for the subsequent cyclization. A mild base and a reactive allyl source are used to prevent side reactions.

ReagentM.W.AmountMolesEq.
2-(3-bromo-5-fluorophenyl)pyrrolidine244.101.00 g4.09 mmol1.0
Allyl Bromide120.980.43 mL5.00 mmol1.2
Potassium Carbonate (K₂CO₃)138.211.13 g8.18 mmol2.0
Acetonitrile (MeCN)-20 mL--

Procedure:

  • To a 50 mL round-bottom flask, add 2-(3-bromo-5-fluorophenyl)pyrrolidine (1.00 g, 4.09 mmol) and potassium carbonate (1.13 g, 8.18 mmol).

  • Add dry acetonitrile (20 mL) and stir the suspension at room temperature.

  • Add allyl bromide (0.43 mL, 5.00 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60°C and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 1-allyl-2-(3-bromo-5-fluorophenyl)pyrrolidine.

Step 2: Intramolecular Heck Cyclization

  • Rationale: This is the key rigidification step. A palladium(0) catalyst, a phosphine ligand, and a base are required. The choice of ligand (e.g., P(o-tolyl)₃) is crucial for promoting the desired intramolecular reaction and preventing side reactions like β-hydride elimination.

ReagentM.W.AmountMolesEq.
N-allyl-2-(3-bromo-5-fluorophenyl)pyrrolidine284.161.00 g3.52 mmol1.0
Palladium(II) Acetate (Pd(OAc)₂)224.5079 mg0.35 mmol0.1
Tri-o-tolylphosphine (P(o-tolyl)₃)304.37214 mg0.70 mmol0.2
Triethylamine (Et₃N)101.191.47 mL10.56 mmol3.0
Acetonitrile (MeCN)-25 mL--

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine N-allyl-2-(3-bromo-5-fluorophenyl)pyrrolidine (1.00 g, 3.52 mmol), Pd(OAc)₂ (79 mg, 0.35 mmol), and P(o-tolyl)₃ (214 mg, 0.70 mmol).

  • Add degassed acetonitrile (25 mL) followed by triethylamine (1.47 mL, 10.56 mmol).

  • Heat the reaction mixture to 85°C and stir vigorously for 24 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the fused bicyclic analog.

Expected Characterization:

  • ¹H NMR: Disappearance of vinyl proton signals and appearance of new aliphatic signals corresponding to the newly formed ring.

  • Mass Spec: A molecular ion peak corresponding to the loss of HBr from the starting material (M-HBr).

Caption: Synthetic workflow for creating a fused bicyclic analog via Heck reaction.

Strategy B: Spirocyclic Architectures via N-Arylation and Intramolecular C-H Activation

Principle: This advanced strategy aims to create a spirocyclic system where the two rings share a single carbon atom. This is achieved in two key stages: first, an N-arylation to connect the pyrrolidine nitrogen to a separate aromatic ring, and second, an intramolecular C-H activation/alkylation event to form the spirocyclic junction at the C2 position of the pyrrolidine ring. This creates a highly rigid and three-dimensional structure.

Application Protocol B: Synthesis of a Spiro[pyrrolidine-2,1'-indane] Analog

This protocol involves N-arylation with 2-bromobenzyl bromide followed by a palladium-catalyzed intramolecular C-H activation/alkylation.

Step 1: N-Alkylation with 2-Bromobenzyl Bromide

  • Rationale: This step attaches a second aromatic ring system to the pyrrolidine nitrogen, positioning it for the subsequent intramolecular cyclization.

ReagentM.W.AmountMolesEq.
2-(3-bromo-5-fluorophenyl)pyrrolidine244.101.00 g4.09 mmol1.0
2-Bromobenzyl Bromide249.901.12 g4.50 mmol1.1
Sodium Bicarbonate (NaHCO₃)84.010.69 g8.18 mmol2.0
Dimethylformamide (DMF)-20 mL--

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-(3-bromo-5-fluorophenyl)pyrrolidine (1.00 g, 4.09 mmol) in DMF (20 mL).

  • Add sodium bicarbonate (0.69 g, 8.18 mmol) and 2-bromobenzyl bromide (1.12 g, 4.50 mmol).

  • Stir the reaction mixture at 50°C for 12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the N-benzylated intermediate.

Step 2: Intramolecular C-H Activation/Alkylation

  • Rationale: This step forms the spirocyclic core. A palladium catalyst facilitates the oxidative addition into the C-Br bond of the benzyl group, followed by a directed C-H activation at the C2 position of the pyrrolidine and subsequent reductive elimination to form the C-C bond.

ReagentM.W.AmountMolesEq.
N-(2-bromobenzyl)-2-(3-bromo-5-fluorophenyl)pyrrolidine413.061.00 g2.42 mmol1.0
Palladium(II) Acetate (Pd(OAc)₂)224.5054 mg0.24 mmol0.1
Tricyclohexylphosphine (PCy₃)280.49136 mg0.48 mmol0.2
Potassium Carbonate (K₂CO₃)138.210.67 g4.84 mmol2.0
Toluene-20 mL--

Procedure:

  • To a flame-dried Schlenk tube, add the N-benzylated intermediate (1.00 g, 2.42 mmol), Pd(OAc)₂ (54 mg, 0.24 mmol), PCy₃ (136 mg, 0.48 mmol), and K₂CO₃ (0.67 g, 4.84 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add degassed toluene (20 mL).

  • Seal the tube and heat the reaction mixture to 110°C for 36 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the spirocyclic product.

Expected Characterization:

  • ¹H NMR: Loss of the aromatic signals corresponding to the 2-bromobenzyl group and the appearance of a more complex aliphatic region. The C2-proton of the pyrrolidine will be absent.

  • Mass Spec: A molecular ion peak corresponding to the loss of HBr from the starting material (M-HBr).

Caption: Synthetic workflow for creating a spirocyclic analog via C-H activation.

Conclusion and Future Directions

The protocols described herein provide rational, experimentally grounded pathways for transforming the flexible 2-(3-bromo-5-fluorophenyl)pyrrolidine scaffold into conformationally restricted bicyclic and spirocyclic analogs. These rigidified structures are valuable tools for probing structure-activity relationships (SAR). By locking the molecule into a specific geometry, researchers can gain crucial insights into the pharmacophore requirements of their biological target. Subsequent biological evaluation of these analogs will determine the success of the conformational restriction strategy in enhancing potency, selectivity, and other critical drug-like properties. Further derivatization of the remaining bromo-fluoro-phenyl ring on the spirocyclic analog, or the newly formed double bond in the fused bicyclic system, offers additional avenues for library expansion and lead optimization.

References

  • Kishali, N., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. Available at: [Link][7][8][9]

  • de Souza, G. E. P., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry. Available at: [Link][1][3]

  • Zheng, Y-C., et al. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry. Available at: [Link][2][4]

  • Zaytsev, A. V., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry. Available at: [Link][10]

  • Purkayastha, A., et al. (2024). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. ResearchGate. Available at: [Link][11]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link][5]

Sources

Application Note: Utilization of 2-(3-Bromo-5-fluorophenyl)pyrrolidine as a Core Scaffold in the Synthesis of Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and self-validating protocols

Introduction & Mechanistic Rationale

The development of subtype-selective nicotinic acetylcholine receptor (nAChR) modulators is a major frontier in neuropharmacology, targeting cognitive deficits in Alzheimer's disease, schizophrenia, and neuroinflammatory disorders. Among the diverse chemical space of nAChR ligands, pyrrolidine-based architectures have emerged as privileged scaffolds.

  • The Pyrrolidine Pharmacophore (Cationic Center): At physiological pH, the secondary amine of the pyrrolidine ring is protonated. This cationic center is strictly required to form a critical cation-π interaction with the highly conserved Tryptophan (Trp149) residue located within the orthosteric binding site of α4β2 and α7 nAChR subtypes 1.

  • Fluorine Substitution (Metabolic & Physicochemical Control): The introduction of a fluorine atom on the phenyl ring serves a dual purpose. It lowers the pKa of the adjacent pyrrolidine nitrogen slightly, tuning its basicity to optimize membrane permeability. Furthermore, the strong C-F bond blocks primary sites of cytochrome P450 (CYP) mediated oxidation, significantly enhancing the molecule's metabolic half-life and Blood-Brain Barrier (BBB) penetration 2.

  • Bromine Substitution (The Synthetic Handle): The bromine atom acts as a highly reactive electrophilic handle. It enables late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to append various heteroaromatic groups. This modularity allows medicinal chemists to rapidly synthesize libraries of compounds to fine-tune α4β2 vs. α7 subtype selectivity 3.

Pharmacophore Modulator nAChR Modulator Pyrrolidine Nitrogen (Cationic) Fluorophenyl Ring (Lipophilic) Receptor α4β2 / α7 nAChR Trp149 (Cation-π Interaction) Backbone Carbonyl (H-Bond) Modulator->Receptor Binds to Orthosteric Site Effect Ion Channel Opening (Na+, Ca2+ Influx) Receptor->Effect Conformational Change Outcome Neurotransmitter Release (Cognitive Enhancement) Effect->Outcome Cellular Depolarization

Mechanism of action: nAChR modulator binding and subsequent downstream cellular signaling.

Experimental Protocols & Workflows

To utilize 2-(3-bromo-5-fluorophenyl)pyrrolidine effectively, the secondary amine must be temporarily masked to prevent it from poisoning the palladium catalyst or undergoing competitive N-arylation during cross-coupling. The following 3-step protocol details this self-validating workflow.

SyntheticWorkflow Start 2-(3-bromo-5-fluorophenyl) pyrrolidine Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Intermediate N-Boc-2-(3-bromo-5-fluorophenyl) pyrrolidine Step1->Intermediate Step2 Step 2: Suzuki Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->Step2 Coupled N-Boc-2-(3-Aryl-5-fluorophenyl) pyrrolidine Step2->Coupled Step3 Step 3: Deprotection & Salt Formation (HCl/Dioxane) Coupled->Step3 Product Target nAChR Modulator (Hydrochloride Salt) Step3->Product

Synthetic workflow from the pyrrolidine starting material to the final nAChR modulator.

Protocol 1: N-Boc Protection of the Pyrrolidine Core

Objective: Mask the nucleophilic secondary amine to ensure chemoselectivity in downstream metal-catalyzed steps.

  • Reaction Setup: Dissolve 2-(3-bromo-5-fluorophenyl)pyrrolidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Reagent Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) followed by portion-wise addition of Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol) at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Causality of Validation: The starting material contains a free secondary amine that reacts with Ninhydrin to form a deep purple/red complex. A successful Boc-protection yields a product that is completely Ninhydrin-negative. This provides an immediate, binary visual confirmation of reaction completion without requiring complex instrumentation.

  • Workup: Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA, then brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Append a heteroaromatic pharmacophore (e.g., 3-pyridyl) by replacing the bromine atom.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the N-Boc protected intermediate (1.0 eq, 5 mmol), 3-Pyridinylboronic acid (1.5 eq, 7.5 mmol), and K₂CO₃ (2.0 eq, 10 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (25 mL). Degas the mixture by sparging with argon for 15 minutes. Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol). Heat the mixture to 90 °C for 12 hours under argon.

  • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS.

    • Causality of Validation: The brominated starting material exhibits a highly characteristic 1:1 isotopic doublet (M / M+2) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes. Successful cross-coupling is definitively validated by the complete disappearance of this doublet and the emergence of a single product mass peak corresponding to the coupled product.

  • Workup: Filter through a pad of Celite, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol 3: Global Deprotection and Salt Formation

Objective: Unmask the basic amine required for receptor binding and convert the free base to a water-soluble hydrochloride salt for biological assay formulation.

  • Reaction Setup: Dissolve the coupled product (1.0 eq, 3 mmol) in minimal anhydrous DCM (5 mL).

  • Deprotection: Add 4M HCl in 1,4-Dioxane (10 equivalents). Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: The reaction is validated by the spontaneous precipitation of the product. As the Boc group is cleaved, the resulting highly polar hydrochloride salt becomes insoluble in the DCM/Dioxane mixture, driving the reaction forward via Le Chatelier's principle and providing visual proof of deprotection.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.

Data Presentation & Optimization

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Quantitative summary of catalyst and solvent screening to maximize the yield of the heteroaryl-coupled intermediate.

EntryCatalyst SystemSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Observation / Causality
1Pd(PPh₃)₄Toluene / H₂O1001842%Poor conversion; protodeboronation observed.
2Pd(OAc)₂ / SPhosTHF / H₂O701265%Moderate yield; SPhos improves oxidative addition.
3Pd(dppf)Cl₂ Dioxane / H₂O 90 12 89% Optimal; bidentate dppf ligand stabilizes Pd intermediate.
4Pd(dppf)Cl₂DMF / H₂O901271%Difficult workup due to high boiling point of DMF.
Table 2: Comparative Binding Affinity of Synthesized nAChR Modulators

Affinity data demonstrating how modifications at the bromine position (using the protocol above) dictate subtype selectivity.

Compound CoreR-Group Substitution (Replacing Br)α4β2 Affinity (Kᵢ, nM)α7 Affinity (Kᵢ, nM)Selectivity Ratio (α7 / α4β2)
PyrrolidineUnsubstituted (H)1,250>10,000N/A (Poor binder)
Pyrrolidine3-Pyridyl12.485068x (α4β2 selective)
Pyrrolidine5-Pyrimidinyl4.21,120266x (α4β2 selective)
Pyrrolidine1H-Indol-5-yl4508.50.018x (α7 selective)

References

  • Modification of the Anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype.Journal of Neuroscience / AIR Unimi.
  • Halogen atoms in the modern medicinal chemistry: hints for the drug design.Current Drug Targets (2010).
  • Nicotinic acetylcholine receptor modulators (WO2008087529A1).Google Patents.

Sources

Application Notes and Protocols for the Total Synthesis of Natural Products Containing the 2-Arylpyrrolidine Motif

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquity and Significance of the 2-Arylpyrrolidine Scaffold

The 2-arylpyrrolidine motif is a privileged structural scaffold found in a vast array of natural products and pharmaceutically active compounds.[1][2] Its prevalence stems from the unique three-dimensional architecture conferred by the sp3-hybridized five-membered ring, which allows for precise spatial orientation of substituents and interaction with biological targets.[3] This structural feature is a cornerstone in medicinal chemistry, with 2-arylpyrrolidine-containing molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notable examples of natural products and FDA-approved drugs featuring this motif include the alkaloid nicotine, the antifungal agent (R)-bgugaine, and the targeted cancer therapeutics acalabrutinib and larotrectinib.[2][3][4]

The synthetic challenge in constructing the 2-arylpyrrolidine core lies in the stereocontrolled formation of the C2-aryl bond and the overall pyrrolidine ring. This guide provides an in-depth overview of modern synthetic strategies for the total synthesis of natural products containing this important motif, with a focus on asymmetric approaches that deliver enantiomerically pure compounds. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols for their execution, and offer insights into the practical considerations for researchers in the field.

Strategic Approaches to the Asymmetric Synthesis of 2-Arylpyrrolidines

The synthesis of enantiopure 2-arylpyrrolidines can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the need for high stereochemical control.

Chiral Auxiliary-Mediated Cyclizations: The Power of Sulfinamide Chemistry

One of the most robust and widely employed methods for the asymmetric synthesis of 2-arylpyrrolidines involves the use of chiral auxiliaries, with N-tert-butanesulfinamide being a particularly effective and versatile option. This approach leverages the directing and stereochemical-inducing properties of the sulfinyl group to control the formation of the pyrrolidine ring.

A powerful example is the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines.[5][6] This method provides access to both (S)- and (R)-2-arylpyrrolidines in high enantiomeric excess (>99% ee).[5][6] The key to this transformation is the diastereoselective reduction of the ketimine, which sets the stereocenter at the C2 position, followed by an intramolecular cyclization.

Conceptual Workflow: Asymmetric Synthesis via Sulfinamide Auxiliary

start γ-Chloro Ketone ketimine γ-Chloro N-tert- Butanesulfinylketimine start->ketimine Condensation sulfinamide (R)- or (S)-tert- Butanesulfinamide sulfinamide->ketimine reduction Diastereoselective Reduction (e.g., LiBEt3H) ketimine->reduction cyclization Intramolecular Cyclization reduction->cyclization pyrrolidine (S)- or (R)-2-Aryl-1- (tert-butanesulfinyl)pyrrolidine cyclization->pyrrolidine deprotection Acidic Deprotection pyrrolidine->deprotection product Enantiopure (S)- or (R)- 2-Arylpyrrolidine deprotection->product

Caption: General workflow for the asymmetric synthesis of 2-arylpyrrolidines using a chiral tert-butanesulfinamide auxiliary.

Experimental Protocol: Enantioselective Synthesis of (S)-2-Phenylpyrrolidine [6]

Step 1: Synthesis of (S,E)-N-(4-chloro-1-phenylbutylidene)-2-methylpropane-2-sulfinamide

  • To a solution of 4-chloro-1-phenylbutan-1-one (1.0 g, 5.47 mmol) and (S)-(-)-tert-butanesulfinamide (0.73 g, 6.02 mmol) in anhydrous THF (20 mL) is added Ti(OEt)4 (2.50 g, 10.94 mmol).

  • The reaction mixture is heated at 65 °C for 12 hours.

  • After cooling to room temperature, the mixture is poured into an equal volume of brine with vigorous stirring.

  • The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-tert-butanesulfinylketimine.

Step 2: Reductive Cyclization and Deprotection

  • A solution of the N-tert-butanesulfinylketimine (1.0 g, 3.50 mmol) in anhydrous THF (15 mL) is cooled to -78 °C under an argon atmosphere.

  • Lithium triethylborohydride (LiBEt3H, 1.0 M in THF, 7.0 mL, 7.0 mmol) is added dropwise.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of methanol, followed by water.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated.

  • The crude intermediate is dissolved in dioxane, and a saturated solution of HCl in dioxane is added.

  • The mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure, and the resulting hydrochloride salt is neutralized with aqueous NaOH to afford (S)-2-phenylpyrrolidine.

Parameter Value Reference
Enantiomeric Excess (ee)>99%[6]
Overall YieldHigh[6]
Key Reagents(S)-tert-butanesulfinamide, Ti(OEt)4, LiBEt3H[6]
Transition Metal-Catalyzed Strategies: Direct Arylation and Carboamination

Modern transition metal catalysis offers powerful and atom-economical routes to 2-arylpyrrolidines. These methods often involve the direct formation of the C-C or C-N bonds of the pyrrolidine ring in a highly controlled manner.

a) Copper-Catalyzed Intermolecular Carboamination of Vinylarenes

A notable example is the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates.[1] This reaction constructs the 2-arylpyrrolidine scaffold from readily available starting materials under mild conditions. The proposed mechanism involves the generation of an alkyl radical from the trifluoroborate, which adds to the styrene to form a stabilized benzylic radical.[1] Subsequent steps involving the copper catalyst lead to the formation of the C-N bond and the pyrrolidine ring.[1]

Proposed Catalytic Cycle: Copper-Catalyzed Carboamination

CuII Cu(II) CuI Cu(I) CuII->CuI SET AlkylBF3K R-BF3K AlkylRadical R• AlkylBF3K->AlkylRadical Oxidation BenzylicRadical Ar-CH(•)-CH2-R AlkylRadical->BenzylicRadical + Styrene Styrene Ar-CH=CH2 CuIII Cu(III) Intermediate BenzylicRadical->CuIII + Cu(II) Product 2-Arylpyrrolidine CuIII->Product Reductive Elimination Product->CuI

Caption: A simplified proposed mechanism for the copper-catalyzed carboamination of styrenes.

b) Iridium-Catalyzed Asymmetric Hydrogenation

Another elegant approach involves the iridium-catalyzed asymmetric hydrogenation of a suitable precursor. For instance, a 2-aryl pyrrolidine was efficiently prepared in three steps, with the key step being an iridium-catalyzed hydrogenation that sets the stereocenter with high enantiomeric excess.

Experimental Protocol: Synthesis of a Chiral 2-Aryl Pyrrolidine via Asymmetric Hydrogenation

This protocol is a generalized representation based on the strategy described in the reference.

  • Precursor Synthesis: A suitable enamine or related unsaturated precursor is synthesized. In the cited example, this was achieved via a rearrangement of an intermediate formed from N-vinylpyrrolidinone and an ethyl benzoate derivative.

  • Asymmetric Hydrogenation:

    • The precursor is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor.

    • A chiral iridium catalyst, such as one derived from [Ir(COD)Cl]2 and a chiral phosphine ligand (e.g., (R)-SYNPHOS), is added.

    • The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 bar).

    • The reaction is stirred at a specific temperature until completion, monitored by techniques like HPLC or TLC.

  • Work-up and Purification:

    • The reactor is carefully depressurized.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield the enantiomerically enriched 2-arylpyrrolidine.

Catalyst System Typical ee Reference
Iridium with Chiral Ligand>90%
Biocatalytic Approaches: The Enantiocomplementary Power of Transaminases

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity and mild reaction conditions. Transaminases, in particular, have been successfully employed in the synthesis of chiral 2-substituted pyrrolidines.

This strategy utilizes commercially available ω-chloroketones as starting materials. A transaminase enzyme facilitates the asymmetric amination of the ketone to form a chiral amine. This intermediate then undergoes spontaneous intramolecular cyclization to afford the desired 2-substituted pyrrolidine. A key advantage of this method is the ability to access both enantiomers of the product by selecting the appropriate (R)- or (S)-selective transaminase.[7]

Chemoenzymatic Cascade for 2-Arylpyrrolidine Synthesis

start ω-Chloroarylketone intermediate Chiral ω-Chloroarylamine start->intermediate Biocatalytic Amination transaminase Transaminase (R or S selective) + Amine Donor transaminase->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Enantiopure (R)- or (S)-2-Arylpyrrolidine cyclization->product

Caption: A chemoenzymatic cascade using a transaminase for the asymmetric synthesis of 2-arylpyrrolidines.

Generalized Protocol: Transaminase-Mediated Synthesis of a Chiral 2-Arylpyrrolidine [7]

  • Reaction Setup: In a suitable buffer (e.g., phosphate buffer), combine the ω-chloroarylketone substrate, an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme Addition: Add the selected (R)- or (S)-selective transaminase.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: The reaction progress is monitored by HPLC to determine conversion and enantiomeric excess.

  • Work-up:

    • Once the reaction is complete, the pH is adjusted to basic (e.g., pH 10-11) with NaOH.

    • The product is extracted with an organic solvent (e.g., ethyl acetate or MTBE).

    • The organic layers are combined, dried, and concentrated.

  • Purification/Isolation: The product can be purified by chromatography or precipitated as a salt (e.g., tosylate) for isolation.[7]

Enzyme Type Product Enantiomer Typical ee Reference
(R)-selective Transaminase(R)-2-Arylpyrrolidine>95%[7]
(S)-selective Transaminase(S)-2-Arylpyrrolidine>95%[7]

Conclusion and Future Outlook

The total synthesis of natural products containing the 2-arylpyrrolidine motif has been significantly advanced by the development of innovative and highly stereoselective synthetic methodologies. From chiral auxiliary-based approaches to transition metal catalysis and biocatalysis, chemists now have a diverse toolkit to access these valuable compounds. The choice of a particular synthetic route will be guided by factors such as the desired stereochemistry, the complexity of the target molecule, and the availability of starting materials.

Future developments in this field will likely focus on even more efficient and sustainable methods, such as C-H activation and functionalization, as well as the discovery of new enzymatic transformations with broader substrate scopes. The continued exploration of these synthetic strategies will undoubtedly pave the way for the discovery of novel therapeutic agents and a deeper understanding of the biological roles of 2-arylpyrrolidine-containing natural products.

References

  • Álvarez, E., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(15), 2689-2691. [Link]

  • Beaulieu, F., et al. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. The Journal of Organic Chemistry, 57(13), 3556-3561. [Link]

  • Gualtierotti, J. B., & Wanner, M. J. (2017). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 22(11), 1876. [Link]

  • Chemical Communications (RSC Publishing). (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N -( tert -butanesulfinyl)ketimines. [Link]

  • Piper, J. L., et al. (2026). Efficient synthesis of a chiral 2-aryl Pyrrolidine. Chimica Oggi – Chemistry Today. [Link]

  • Gharpure, S. J., et al. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850–5855. [Link]

  • ResearchGate. (2020). Synthesis strategies to 2‐(hetaryl)pyrrolidines. [Link]

  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]

  • Biscoe, M. R., et al. (2016). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic letters, 18(15), 3746–3749. [Link]

  • Gomm, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(6), 1633–1639. [Link]

  • Padwa, A., & Ginn, J. D. (2022). Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. The Chemical Record, 22(3), e202100277. [Link]

  • ResearchGate. (n.d.). New method of synthesis of 2-arylpyrrolidines : reaction of resorcinol and its derivatives with γ -ureidoacetals. [Link]

  • ResearchGate. (n.d.). Selected natural products with 2-pyrrolidinone scaffold. [Link]

  • Festa, C., et al. (2019). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 24(17), 3093. [Link]

  • Cheng, W. C., et al. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Journal of medicinal chemistry, 51(24), 7833–7840. [Link]

  • Herzon, S. B., & Nicolaou, K. C. (2020). The quest for supernatural products: the impact of total synthesis in complex natural products medicinal chemistry. Natural Product Reports, 37(11), 1434-1463. [Link]

  • ResearchGate. (2023). Representative drugs and bioactive natural products containing N-aryl pyrrolidines, piperidines, and other saturated N-heterocycles. [Link]

  • Iacobazzi, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-5-fluorophenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-5-fluorophenyl)pyrrolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.